Ezurpimtrostat
Description
Structure
3D Structure
Properties
Key on ui mechanism of action |
GNS561, a potent chloroquine analog, is a lysosomotropic small molecule. It induces lysosomal dysregulation which causes cell death and has anti-cancer properties specifically targeting intrahepatic cholangiocarcinoma. |
|---|---|
CAS No. |
1914148-72-3 |
Molecular Formula |
C25H31ClN4 |
Molecular Weight |
423.0 g/mol |
IUPAC Name |
4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine |
InChI |
InChI=1S/C25H31ClN4/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28) |
InChI Key |
QVXSJSXAVQJXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ezurpimtrostat (GNS561): A Technical Overview of its Mechanism of Action in Hepatocellular Carcinoma
Disclaimer: Initial research into "ezurpimtrostat" and "dual adenosine (B11128) receptor antagonist" indicates a potential confusion with a different investigational drug, AB-928 , which is a dual adenosine A2aR/A2bR antagonist. The following technical guide focuses on the scientifically documented mechanism of action for This compound (GNS561) , which is a first-in-class inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that modulates autophagy. A brief clarification on the adenosine pathway and AB-928 is provided at the end of this document.
Core Mechanism of Action of this compound in HCC
This compound (also known as GNS561) is an orally bioavailable small molecule that exhibits potent anti-tumor activity in hepatocellular carcinoma (HCC)[1][2][3]. Its primary mechanism of action is the inhibition of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal hydrolase. This inhibition leads to a cascade of downstream effects culminating in cancer cell death[1][4].
Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1) and Autophagy
PPT1 is crucial for the catabolism of lipid-modified proteins within the lysosome by removing fatty acyl groups from cysteine residues. In cancer cells, PPT1 is often highly expressed and plays a significant role in cellular autophagy, a process that cancer cells can exploit to survive under stress.
This compound, as a lysosomotropic agent, accumulates in the lysosomes of cancer cells. Here, it directly interacts with and inhibits PPT1. The inhibition of PPT1-dependent autophagic activity disrupts the normal lysosomal degradation pathways. This leads to a blockage of the late stages of autophagy, resulting in the accumulation of enlarged lysosomes and autophagosomes.
Downstream Cellular Effects of PPT1 Inhibition
The inhibition of PPT1 and subsequent disruption of autophagy by this compound trigger several downstream events that contribute to its anti-cancer effects in HCC:
-
Lysosomal Dysregulation: this compound-induced PPT1 inhibition leads to lysosomal deacidification and the accumulation of unbound zinc within the lysosomes. This altered lysosomal environment impairs the function of other lysosomal enzymes, such as cathepsins.
-
mTOR Signaling: The proper function of the mTORC1 signaling pathway, a key regulator of cell growth and metabolism, is dependent on lysosomal integrity. This compound has been shown to impair mTOR function and its relocalization in hepatocarcinoma cells.
-
Induction of Apoptosis: The culmination of lysosomal dysfunction, including lysosomal membrane permeabilization, leads to the activation of caspases and the induction of the caspase-dependent apoptotic pathway, ultimately resulting in cancer cell death.
Caption: Signaling pathway of this compound in HCC.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in liver cancer models.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | Value | Reference |
| Antiproliferative Activity | HCC, iCCA, Pancreatic, Colon Cancer Models | Dose-dependent inhibition | |
| In vivo Efficacy | Rat Hepatocarcinoma Model | Active at 15 mg/kg (oral) | |
| Liver Tropism | Mouse Model (50 mg/kg oral) | Liver concentrations >600x plasma | |
| Liver to Plasma Ratio (Human) | 200 mg BID | Mean ratio of 9559 |
Table 2: Phase 1b Clinical Trial Data (NCT03316222)
| Parameter | Value | Reference |
| Patient Population | Primary and secondary liver tumors | |
| Dose Escalation | 50-400 mg Q3W; 200-300 mg BID | |
| Dose-Limiting Toxicities | None observed | |
| Common Adverse Events (Grade 1-2) | Nausea (50%), Vomiting (54%), Diarrhea (42%) | |
| Efficacy (evaluable patients, n=20) | Stable Disease: 25% (5 patients) | |
| Recommended Phase 2 Dose | 200 mg BID |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Pharmacokinetic (PK) Analysis in Human Liver Samples
-
Method: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion electrospray mode.
-
Procedure: The analytical method was qualified to quantify GNS561 concentrations in human non-tumoral liver tissues obtained from biopsies.
-
Reference:
PPT1 Immunofluorescence Analysis
-
Sample Preparation: Liver biopsies from non-tumor and tumor tissues were obtained one month after the start of this compound treatment. Tissue slides were deparaffinized.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed in a pressure cooker for 10 minutes using a preheated TRIS EDTA buffer.
-
Staining: Standard immunofluorescence protocols were followed to detect PPT1 expression levels.
-
Reference:
In Vivo Tumor Growth Assessment (Chicken Embryo Chorioallantoic Membrane - CAM Assay)
-
Model: Chorioallantoic membrane (CAM) of chicken embryos was inoculated with the Hep3B liver adenocarcinoma cell line at day 9 (D9).
-
Treatment: Between D9 and D18, embryos were treated every two days with GNS561 alone (0.92 mg/kg), or in combination with atezolizumab/bevacizumab.
-
Endpoint: At D18, the upper portion of the CAM containing the tumor was removed, and the tumor was excised and weighed.
-
Reference:
Caption: Workflow for the CAM assay to assess in vivo efficacy.
Role in Immuno-Oncology
Beyond its direct cytotoxic effects, this compound also modulates the tumor microenvironment, suggesting a role in enhancing immunotherapy.
Enhancing Anti-Tumor Immunity
Recent studies have shown that inhibiting autophagy can potentiate the effects of immune checkpoint inhibitors. The mechanism by which this compound achieves this is multi-faceted:
-
Increased Antigen Presentation: By inhibiting PPT1, this compound increases the expression of Major Histocompatibility Complex (MHC)-I on the surface of liver cancer cells. This enhances the ability of the immune system, particularly cytotoxic T lymphocytes, to recognize and target cancer cells.
-
T-Cell Infiltration: In preclinical models, the combination of this compound with an anti-PD-1 antibody led to a decrease in liver tumor burden by inducing the penetration of lymphocytes into the tumors.
-
Modulation of Immune Cells: this compound treatment is associated with the recolonization and activation of cytotoxic CD8+ lymphocytes within the tumor, effectively turning "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to immunotherapy.
This immunomodulatory effect provides a strong rationale for the ongoing clinical trials combining this compound with checkpoint inhibitors like atezolizumab for the treatment of HCC.
Caption: this compound's immunomodulatory effects in the TME.
Clarification: The Adenosine Pathway and AB-928
The query regarding a dual adenosine receptor antagonist mechanism of action likely pertains to a different investigational drug, AB-928 . The adenosine pathway is a critical immunosuppressive signaling cascade in the tumor microenvironment.
-
Adenosine in the TME: High concentrations of adenosine in the tumor microenvironment are immunosuppressive. Adenosine binds to A2a and A2b receptors on immune cells, leading to an ineffective anti-tumor immune response.
-
AB-928 Mechanism: AB-928 is a selective, small-molecule dual antagonist of the A2a and A2b adenosine receptors. By blocking these receptors, AB-928 is designed to prevent the immunosuppressive effects of adenosine and enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and checkpoint inhibitors.
Caption: Mechanism of the dual adenosine antagonist AB-928.
References
GNS561: A Technical Guide to PPT1 Inhibition and Autophagy Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNS561 (also known as ezurpimtrostat) is a clinical-stage, first-in-class small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1) with potent antitumor activity. This technical guide provides an in-depth overview of the core mechanism of GNS561, focusing on its role in PPT1 inhibition and the subsequent modulation of autophagy. We will detail the molecular signaling cascade initiated by GNS561, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays relevant to its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating lysosomotropic agents and autophagy inhibition in oncology.
Introduction to GNS561 and its Target, PPT1
GNS561 is an orally bioavailable, lysosomotropic compound that has demonstrated significant anti-cancer effects in various preclinical models, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[1][2][3] Its primary molecular target is Palmitoyl-Protein Thioesterase 1 (PPT1), a lysosomal hydrolase responsible for removing long-chain fatty acids, like palmitate, from S-acylated cysteine residues in proteins.[1][4] This depalmitoylation step is crucial for the degradation of proteins within the lysosome. In several cancers, PPT1 is overexpressed and contributes to tumor growth and survival, making it a compelling therapeutic target.
Mechanism of Action: From PPT1 Inhibition to Autophagic Blockade
GNS561's mechanism of action is multifaceted, originating from its accumulation in lysosomes and direct inhibition of PPT1. This initial event triggers a cascade of cellular responses that ultimately lead to cancer cell death.
Due to its chemical properties, GNS561 is a weak base lipophilic drug, which leads to its accumulation within the acidic environment of lysosomes, a phenomenon known as lysosomotropism. Once concentrated in the lysosome, GNS561 binds to and inhibits the enzymatic activity of PPT1.
The inhibition of PPT1 by GNS561 leads to a series of downstream events:
-
Lysosomal Dysfunction: The blockage of PPT1 activity results in the accumulation of undegraded palmitoylated proteins within the lysosome. This is associated with an increase in lysosomal pH and an accumulation of unbound zinc ions (Zn2+).
-
Impairment of Cathepsin Activity: The altered lysosomal environment, including the accumulation of zinc, impairs the activity of lysosomal proteases such as cathepsins.
-
Blockade of Autophagic Flux: GNS561 acts as a late-stage autophagy inhibitor. Autophagy is a cellular recycling process where cellular components are engulfed in autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the contents. By disrupting lysosomal function, GNS561 prevents the fusion of autophagosomes with lysosomes and the degradation of their cargo. This is evidenced by the accumulation of autophagic vesicles and the microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).
-
mTOR Displacement: The mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and autophagy, is displaced from the lysosomal surface, further disrupting cellular signaling.
-
Lysosomal Membrane Permeabilization (LMP): The culmination of these insults leads to the permeabilization of the lysosomal membrane.
-
Apoptosis Induction: LMP allows for the leakage of cathepsins and other lysosomal contents into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death (apoptosis).
Signaling Pathway Diagram
Caption: GNS561's mechanism of action from lysosomal accumulation to apoptosis.
Quantitative Data Presentation
GNS561 has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN-18 | Glioblastoma | 0.22 ± 0.06 | |
| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 | |
| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 | |
| HepG2 | Hepatocellular Carcinoma | Not specified, but active | |
| Huh7 | Hepatocellular Carcinoma | < 3 | |
| Hep3B | Hepatocellular Carcinoma | < 3 | |
| CPP19 | Colorectal Cancer Liver Metastasis | < 3 | |
| CPP30 | Colorectal Cancer Liver Metastasis | < 3 | |
| CPP36 | Colorectal Cancer Liver Metastasis | < 3 | |
| CPP45 | Colorectal Cancer Liver Metastasis | < 3 | |
| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 | |
| Primary HCC Patient-Derived Cells (average) | Hepatocellular Carcinoma | 3.37 ± 2.40 |
Experimental Protocols
PPT1 Enzyme Activity Assay (Fluorometric)
This protocol is adapted from the method described by van Diggelen et al. and is used to measure the enzymatic activity of PPT1 in cell or tissue lysates.
Principle: The assay utilizes a synthetic fluorogenic substrate, 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc). PPT1 cleaves the palmitoyl (B13399708) group, and a subsequent reaction with β-glucosidase releases the fluorescent 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.
Materials:
-
Cell or tissue lysate
-
PPT1 Substrate Solution:
-
0.64 mM 4-methylumbelliferyl-6-thio-Palmitate-β-D-glucopyranoside (MU-6S-Palm-βGlc)
-
15 mM DTT
-
0.375% (w/v) Triton X-100
-
0.1 U β-glucosidase from almonds
-
McIlvain's phosphate/citrate buffer, pH 4.0
-
-
Stop Solution: 0.5 M NaHCO3/0.5 M Na2CO3, pH 10.5 with 0.025% (w/v) Triton X-100
-
4-methylumbelliferone (4-MU) for standard curve
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 454 nm)
Procedure:
-
Prepare cell or tissue lysates in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4 with protease inhibitors).
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).
-
In a 96-well black microplate, add 10 µL of lysate (containing 10-30 µg of protein) to each well.
-
Prepare a substrate-free control for each sample by adding 10 µL of lysate to wells containing 20 µL of the substrate solution without MU-6S-Palm-βGlc.
-
Initiate the reaction by adding 20 µL of the complete PPT1 Substrate Solution to the sample wells.
-
Incubate the plate for 1 hour at 37°C. The incubation time may be adjusted (15 min to 3 h) to ensure the reaction is in the linear range.
-
Stop the reaction by adding 200 µL of Stop Solution to each well.
-
Measure the fluorescence using a fluorometer with excitation at 380 nm and emission at 454 nm.
-
Prepare a standard curve using known concentrations of 4-MU to convert relative fluorescence units (RFU) to the amount of product formed.
-
Calculate the PPT1 activity and normalize it to the protein concentration (e.g., in nmol/mg/h).
Autophagic Flux Assay by LC3-II Western Blotting
This protocol is a standard method to measure autophagic flux by assessing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Principle: LC3 is processed from LC3-I to LC3-II, which is recruited to autophagosome membranes. LC3-II is degraded upon fusion of autophagosomes with lysosomes. By inhibiting lysosomal degradation with an agent like Bafilomycin A1 or Chloroquine, the degradation of LC3-II is blocked. An increase in LC3-II accumulation in the presence of the inhibitor compared to its absence indicates a higher autophagic flux. GNS561 blocks this flux, so its effect can be compared to known inhibitors.
Materials:
-
Cancer cell lines of interest
-
GNS561
-
Bafilomycin A1 (BafA1) or Chloroquine (CQ)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels (e.g., 15% polyacrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with four conditions:
-
Vehicle control (e.g., DMSO)
-
GNS561 at the desired concentration
-
Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of culture
-
GNS561 for the desired duration, with Bafilomycin A1 added for the last 2-4 hours.
-
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE using a gel that allows for the resolution of LC3-I and LC3-II (typically a high percentage gel, e.g., 15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II levels to the loading control.
-
Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of Bafilomycin A1. A significant increase in LC3-II with BafA1 indicates active autophagic flux. GNS561 is expected to show high LC3-II levels that do not further increase with the addition of BafA1, indicating a late-stage block.
-
Mandatory Visualizations
Experimental Workflow: Autophagic Flux Assay
Caption: Workflow for assessing autophagic flux using LC3-II Western Blotting.
Logical Relationship: GNS561, PPT1, and Autophagy
Caption: Logical flow from GNS561 administration to autophagy inhibition.
Conclusion
GNS561 represents a promising therapeutic agent that targets a key vulnerability in cancer cells through the inhibition of PPT1. Its mechanism, which culminates in lysosomal dysfunction and a late-stage blockade of autophagy, provides a strong rationale for its continued development in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate GNS561 or similar lysosomotropic compounds. A thorough understanding of its intricate mechanism of action is paramount for designing effective clinical trials and identifying patient populations most likely to benefit from this innovative therapeutic strategy.
References
- 1. Human recombinant palmitoyl protein thioesterase-1 (PPT1) for preclinical evaluation of enzyme replacement therapy for infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10788499B2 - Methods for assaying palmitoyl protein thioesterase 1 and tripeptidyl peptidase activity in dried blood spots for detection of neuronal ceroid lipofuscinoses in newborns - Google Patents [patents.google.com]
- 3. Histochemical Localization of Palmitoyl Protein Thioesterase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of palmitoyl protein thioesterase 1 in human THP-1 monocytes/macrophages and characterization of unique biochemical activities for this enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Ezurpimtrostat-Induced Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezurpimtrostat (GNS561) is a novel, first-in-class, orally bioavailable small molecule that has demonstrated potent anti-cancer activity in preclinical and clinical studies.[1][2] Its mechanism of action is centered on the induction of apoptosis through a unique lysosome-mediated pathway. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction to this compound
This compound is a lysosomotropic agent that functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme crucial for the catabolism of lipid-modified proteins.[2][3] By targeting PPT1, this compound disrupts lysosomal homeostasis, leading to a cascade of events that culminate in cancer cell death. This targeted approach offers a promising therapeutic strategy for various malignancies, including hepatocellular carcinoma and cholangiocarcinoma.[2]
The Core Apoptotic Pathway of this compound
This compound triggers a caspase-dependent apoptosis pathway that is initiated by the permeabilization of the lysosomal membrane. The key molecular events are outlined below:
-
PPT1 Inhibition : this compound accumulates in the lysosomes and inhibits the enzymatic activity of PPT1.
-
Lysosomal Deacidification and Zinc Accumulation : Inhibition of PPT1 leads to a disruption of normal lysosomal function, including deacidification and the accumulation of unbound zinc.
-
Lysosomal Membrane Permeabilization (LMP) : The altered lysosomal environment results in the permeabilization of the lysosomal membrane.
-
Cathepsin Release : LMP allows for the release of lysosomal proteases, such as cathepsins, into the cytoplasm.
-
Caspase Activation : Cytosolic cathepsins can directly or indirectly activate the caspase cascade. Evidence points to the activation of the initiator caspase-8 and the executioner caspases-3 and -7.
-
Execution of Apoptosis : Activated caspases cleave key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
While the involvement of the lysosomal pathway is well-documented, the direct role of the Bcl-2 family of proteins and the intrinsic (mitochondrial) apoptotic pathway, including cytochrome c release and caspase-9 activation, in this compound-induced apoptosis is not yet fully elucidated in the reviewed literature.
Quantitative Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 | |
| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 | |
| LN-18 | Glioblastoma | 0.22 | |
| OVCAR3 | Ovarian Cancer | 7.27 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-induced apoptosis pathway.
Cell Viability Assay
To determine the IC50 values of this compound, a standard cell viability assay, such as the MTT or crystal violet assay, can be employed.
-
Cell Seeding : Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Staining :
-
Crystal Violet : Fix the cells with a suitable fixative (e.g., methanol) and stain with 0.5% crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 48 hours).
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key apoptotic proteins.
-
Protein Extraction : Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Fluorometric or colorimetric assays can be used to quantify the activity of specific caspases.
-
Cell Lysis : Lyse the treated and control cells and collect the supernatant.
-
Assay Reaction : Incubate the cell lysates with a specific caspase substrate conjugated to a fluorophore or a chromophore (e.g., DEVD for caspase-3/7).
-
Measurement : Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Visualizing the Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptosis pathway and a typical experimental workflow for its investigation.
References
In Vitro Anti-Tumor Activity of Ezurpimtrostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezurpimtrostat (also known as GNS561) is an orally bioavailable, small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] Developed by Genoscience Pharma, this first-in-class drug candidate has demonstrated potent anti-tumor activity in a range of preclinical in vitro and in vivo models, particularly in liver cancers such as hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA).[2] Its mechanism of action involves the disruption of lysosomal function, leading to the inhibition of autophagy and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of this compound, detailing its effects on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation: In Vitro Cytotoxicity
This compound has shown potent cytotoxic effects across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various cancer types.
Table 1: IC50 Values of this compound (GNS561) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) ± SD |
| Glioblastoma | LN-18 | 0.22 ± 0.06 |
| Hepatocellular Carcinoma (HCC) | Hep3B | < 3 |
| Huh7 | < 3 | |
| Intrahepatic Cholangiocarcinoma (iCCA) | HuCCT1 | 1.5 ± 0.2 |
| RBE | 1.7 ± 0.1 | |
| Metastatic Colorectal Cancer (mCRC) - Liver Metastases | CPP19 | < 3 |
| CPP30 | < 3 | |
| CPP36 | < 3 | |
| CPP45 | < 3 | |
| Ovarian Cancer | NIH:OVCAR3 | 7.27 ± 1.71 |
Data sourced from Brun S, et al. (2021) and Brun S, et al. (2019).[1][3]
Table 2: Comparative IC50 Values in Primary HCC Patient-Derived Cells
| Drug | Mean IC50 (µM) ± SD |
| This compound (GNS561) | 3.37 ± 2.40 |
| Sorafenib | 10.43 ± 4.09 |
Data sourced from Brun S, et al. (2021).
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by targeting PPT1, a key lysosomal enzyme. Inhibition of PPT1 disrupts lysosomal homeostasis, leading to a cascade of events that culminate in apoptotic cell death.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments used to characterize the anti-tumor activity of this compound.
Cell Viability Assay
The anti-proliferative activity of this compound is typically assessed using a luminescence-based cell viability assay that quantifies ATP, an indicator of metabolically active cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP. A luminescent signal is generated by a luciferase reaction, which is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well opaque-walled microplate at a predetermined optimal density in 90 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add 10 µL of this compound at various concentrations (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for Cell Viability Assay.
Apoptosis Assay
The induction of apoptosis by this compound is a key aspect of its anti-tumor activity. This can be quantified using flow cytometry-based assays that detect caspase activation or the externalization of phosphatidylserine.
Principle: The CaspGLOW™ Fluorescein Active Caspase Staining Kit uses a fluorescently labeled pan-caspase inhibitor (Z-VAD-FMK-FITC) that irreversibly binds to activated caspases in apoptotic cells. The fluorescent signal is then detected by flow cytometry.
Protocol for Caspase Activation:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration (e.g., 48 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Staining:
-
Collect the treated cells and wash them with PBS.
-
Resuspend the cells in fresh culture medium.
-
Add the Z-VAD-FMK-FITC reagent to the cell suspension and incubate according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells to remove any unbound reagent.
-
Analyze the stained cells immediately using a flow cytometer equipped with a 488 nm excitation laser and a 530/30 nm emission filter (or equivalent for FITC).
-
-
Data Analysis: Quantify the percentage of FITC-positive cells, which represents the population of cells with activated caspases.
Conclusion
This compound demonstrates significant in vitro anti-tumor activity across a range of cancer cell lines, with a particularly pronounced effect in liver cancer models. Its mechanism of action, centered on the inhibition of PPT1 and the subsequent disruption of lysosomal function, leads to the induction of caspase-dependent apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a promising therapeutic agent for cancer treatment.
References
The Pharmacodynamics of Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl-protein thioesterase 1 (PPT1) is a lysosomal hydrolase that removes long-chain fatty acids from S-palmitoylated proteins, playing a crucial role in protein degradation and cellular homeostasis. Its overexpression in various cancers has identified it as a promising therapeutic target. This technical guide provides an in-depth overview of the pharmacodynamics of PPT1 inhibitors, detailing their mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for their characterization. The guide also includes visualizations of the core signaling pathways modulated by PPT1 inhibition to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.
Introduction
Palmitoyl-protein thioesterase 1 (PPT1) is a critical enzyme in the post-translational modification process of depalmitoylation.[1] It facilitates the removal of palmitate from cysteine residues of specific proteins, a necessary step for their subsequent degradation within the lysosome.[2] Dysregulation of PPT1 activity has been implicated in the pathogenesis of the neurodegenerative disorder infantile neuronal ceroid lipofuscinosis (CLN1 disease) and, more recently, has been identified as a key factor in cancer progression.[3][4] In numerous cancers, PPT1 is overexpressed and associated with poor patient prognosis.[5]
The inhibition of PPT1 has emerged as a promising anti-cancer strategy. PPT1 inhibitors disrupt lysosomal function and interfere with critical cellular processes that cancer cells rely on for survival and proliferation, such as autophagy and mTOR signaling. This guide delves into the intricate pharmacodynamics of these inhibitors, providing a foundational resource for their continued development and application.
Mechanism of Action of PPT1 Inhibitors
PPT1 inhibitors exert their anti-tumor effects through a multi-faceted mechanism primarily centered on the disruption of lysosomal function. This leads to the modulation of several key signaling pathways crucial for cancer cell survival and immune evasion.
Inhibition of Autophagy and Lysosomal Function
PPT1 inhibitors, by targeting a key lysosomal enzyme, lead to the impairment of autophagic flux. Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands and to survive stress conditions. By inhibiting PPT1, these compounds cause an accumulation of undegraded autophagosomes and a de-acidification of the lysosome. The clinical-stage inhibitor GNS561, for instance, localizes to the lysosome where it inhibits PPT1, leading to an accumulation of unbound zinc, impaired cathepsin activity, and ultimately, lysosomal membrane permeabilization and caspase-dependent apoptosis.
Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly linked to lysosomal function. PPT1 inhibition has been shown to disrupt the localization of mTOR to the lysosomal surface, thereby inhibiting its signaling pathway. This is achieved by preventing the interaction between v-ATPase and the Ragulator complex, which is essential for mTOR recruitment and activation. The resulting inhibition of mTOR signaling contributes to the anti-proliferative effects of PPT1 inhibitors.
Activation of the cGAS/STING/TBK1 Pathway and Immune Modulation
A significant aspect of the pharmacodynamics of PPT1 inhibitors is their ability to stimulate an anti-tumor immune response. Inhibition of PPT1 in macrophages has been shown to induce the cyclic GMP-AMP synthase (cGAS)/stimulator of interferon genes (STING)/TANK binding kinase 1 (TBK1) pathway. This leads to the release of interferon-β (IFN-β), a cytokine that enhances the cytotoxic activity of T cells against tumor cells. Furthermore, PPT1 inhibition can induce a phenotypic switch in tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype. This reprogramming of the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies. The PPT1 inhibitor GNS561 has been shown to increase STING expression and activation in preclinical cancer models, leading to the infiltration of cytotoxic T cells into "cold" tumors.
Quantitative Data on PPT1 Inhibitors
The following tables summarize the in vitro potency of various PPT1 inhibitors as reported in the literature.
| Inhibitor | IC50 (in vitro) | Cell Line / Assay Conditions | Reference |
| Palmostatin B | 11.8 nM | In vitro enzyme assay | |
| Orlistat | 178.8 nM | In vitro enzyme assay | |
| ABC44 | 1.26 µM | In vitro enzyme assay | |
| Chloroquine (B1663885) | 47.2 µM | In vitro enzyme assay | |
| Hydroxychloroquine | 109.1 µM | In vitro enzyme assay | |
| DC661 | ~129.6 µM (estimated) | In vitro enzyme assay | |
| Amodiaquine | 344 µM | In vitro enzyme assay | |
| Rutin trihydrate | ~156 µM (estimated) | In vitro enzyme assay | |
| Vanillin | 647 µM | In vitro enzyme assay |
| Inhibitor | IC50 (Cell-based) | Cell Line | Reference |
| Mefloquine | 8 µM | SH-SY5Y Neuroblastoma | |
| Lys05 | 9.5 µM | SH-SY5Y Neuroblastoma | |
| Amodiaquine | 17 µM | SH-SY5Y Neuroblastoma | |
| Chloroquine | 44 µM | SH-SY5Y Neuroblastoma |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of PPT1 inhibitors.
In Vitro PPT1 Enzyme Inhibition Assay
This protocol is adapted from studies characterizing novel PPT1 inhibitors.
Objective: To determine the in vitro inhibitory activity of compounds against purified PPT1 enzyme.
Materials:
-
Purified recombinant PPT1 enzyme.
-
Synthetic substrate: 4-methylumbelliferyl-6-thio-β-d-glucopyranoside (MU-6S-Palm-βGlc).
-
Almond β-glucosidase.
-
Assay buffer (e.g., PBS with 1 mM BME).
-
Test compounds dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a solution of purified PPT1 enzyme in assay buffer.
-
Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations.
-
Add the PPT1 enzyme solution to the wells of a 384-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Prepare the substrate solution containing MU-6S-Palm-βGlc and almond β-glucosidase in assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for 4-methylumbelliferone) at regular intervals using a fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based PPT1 Activity Assay
This protocol is based on methods used to assess PPT1 inhibition within a cellular context.
Objective: To measure the inhibitory effect of compounds on endogenous PPT1 activity in cultured cells.
Materials:
-
Cancer cell line (e.g., HepG2, SH-SY5Y).
-
Cell culture medium and supplements.
-
6-well plates.
-
Test compounds dissolved in DMSO.
-
Cell lysis buffer (e.g., MPER extraction agent with protease inhibitors).
-
BCA protein assay kit.
-
PPT1 enzyme assay reagents (as described in Protocol 4.1).
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 5 hours).
-
Wash the cells with PBS and lyse them using the cell lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the lysates to the same protein concentration.
-
Perform the PPT1 enzyme activity assay on the normalized cell lysates as described in Protocol 4.1, using a defined volume of lysate as the enzyme source.
-
Calculate the percent PPT1 activity relative to the DMSO-treated control cells.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by PPT1 inhibitors.
Caption: Mechanism of action of PPT1 inhibitors on autophagy and mTOR signaling.
References
- 1. The Interactome of Palmitoyl-Protein Thioesterase 1 (PPT1) Affects Neuronal Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration [frontiersin.org]
- 3. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PPT1 Reduction Contributes to Erianin-Induced Growth Inhibition in Oral Squamous Carcinoma Cells [frontiersin.org]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ezurpimtrostat Protocol for In Vitro Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezurpimtrostat (also known as GNS561) is a first-in-class, orally bioavailable small molecule inhibitor of the palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] As a lysosomotropic agent, this compound accumulates in lysosomes and disrupts their function, leading to the inhibition of late-stage autophagy and subsequent induction of apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity across a range of human cancer cell lines, with particular efficacy noted in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA). These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting PPT1, a lysosomal hydrolase. Inhibition of PPT1 leads to a cascade of cellular events, including lysosomal deacidification, accumulation of unbound zinc, and permeabilization of the lysosomal membrane. This disruption of lysosomal integrity impairs the autophagic flux, a critical process for cancer cell survival and proliferation. The compromised autophagy, coupled with the release of lysosomal proteases like cathepsins into the cytoplasm, ultimately triggers caspase-dependent apoptosis.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound (GNS561) in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| LN-18 | Glioblastoma | 0.22 ± 0.06 |
| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 |
| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 |
| Hep3B | Hepatocellular Carcinoma | ~2.0 |
| Huh7 | Hepatocellular Carcinoma | ~2.0 |
| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 |
Data compiled from multiple sources.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.
Caption: this compound's mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7, HuCCT1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (GNS561)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Caspase Activity Assay
This protocol measures the activation of caspases, key mediators of apoptosis, in response to this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase activity assay kit (e.g., colorimetric or fluorometric kit for Caspase-3/7)
-
Lysis buffer (provided in the kit)
-
96-well plate (black or clear, depending on the kit)
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells according to the caspase activity assay kit manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample to the respective wells.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the vehicle control.
Lysosomal Membrane Permeabilization (LMP) Assay
This assay visualizes the disruption of lysosomal membranes, a key event in this compound-induced cell death.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
FITC-dextran (or another fluorescently labeled dextran)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips.
-
Once the cells have adhered, add FITC-dextran to the culture medium at a final concentration of 50-100 µg/mL.
-
Incubate for 4-16 hours to allow for the uptake of dextran (B179266) into the lysosomes.
-
Wash the cells with fresh medium to remove excess dextran and chase for at least 1 hour.
-
Treat the cells with this compound at the desired concentrations.
-
At various time points (e.g., 6, 12, 24 hours), visualize the cells using a fluorescence microscope.
-
In healthy cells, FITC-dextran will appear as distinct puncta within the lysosomes. Upon LMP, the dextran will be released into the cytoplasm, resulting in a diffuse green fluorescence throughout the cell.
-
Capture images and quantify the percentage of cells with diffuse fluorescence.
References
- 1. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In vitro Tumorsphere Formation Assays [en.bio-protocol.org]
- 4. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
GNS561 Administration in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNS561, also known as Ezurpimtrostat, is a novel small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1) with potent anticancer properties.[1][2] Its mechanism of action involves the disruption of lysosomal function and inhibition of autophagy, a key cellular process that cancer cells often exploit for survival and proliferation.[1][3] GNS561 has demonstrated significant antitumor activity in various preclinical cancer models, including patient-derived xenografts (PDX), particularly in liver cancers such as hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). This document provides detailed application notes and protocols for the administration of GNS561 in xenograft mouse models, intended to guide researchers in designing and executing robust preclinical efficacy studies.
Mechanism of Action: GNS561 Signaling Pathway
GNS561 is a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. Within the lysosome, GNS561 inhibits PPT1, leading to a cascade of events that ultimately result in cancer cell death. The key steps in the GNS561 signaling pathway are:
-
Lysosomal Accumulation: Due to its physicochemical properties, GNS561 readily enters and is trapped within the acidic environment of lysosomes.
-
PPT1 Inhibition: GNS561 directly inhibits the enzymatic activity of PPT1.
-
Lysosomal Dysfunction: Inhibition of PPT1 leads to lysosomal deacidification, accumulation of unbound zinc, and impaired cathepsin activity.
-
Autophagy Blockade: GNS561 blocks the late stage of autophagy, a critical survival pathway for cancer cells under stress.
-
mTOR Signaling Inhibition: The displacement of mTOR from the lysosomal surface due to PPT1 inhibition likely leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.
-
Lysosomal Membrane Permeabilization (LMP): The culmination of these events is the destabilization and permeabilization of the lysosomal membrane.
-
Apoptosis Induction: The release of cathepsins and other lysosomal contents into the cytoplasm activates the caspase cascade, leading to programmed cell death (apoptosis).
Caption: GNS561 mechanism of action leading to apoptosis.
Data Presentation: In Vivo Efficacy of GNS561 in Xenograft Models
The following tables summarize quantitative data from preclinical studies of GNS561 in xenograft and other animal models.
Table 1: GNS561 Efficacy in a Patient-Derived Xenograft (PDX) Mouse Model of Hepatocellular Carcinoma (HCC)
| Parameter | Vehicle Control | GNS561 (50 mg/kg) | Reference |
| Tumor Volume Reduction | - | 37.1% | |
| Tumor Weight Reduction | - | 34.4% | |
| Administration Route | Oral Gavage | Oral Gavage | |
| Treatment Duration | 6 days | 6 days | |
| Mouse Model | BALB/c nude with LI0752 PDX | BALB/c nude with LI0752 PDX |
Table 2: GNS561 Dosage in Preclinical Animal Models
| Animal Model | Cancer Type | GNS561 Dose | Administration Route | Reference |
| Rat | Hepatocellular Carcinoma (DEN-induced) | 15 mg/kg | Oral Gavage | |
| Mouse | Hepatocellular Carcinoma (Orthotopic) | Not Specified | Oral | |
| Chicken Embryo | Intrahepatic Cholangiocarcinoma (CAM Xenograft) | Not Specified | Not Applicable |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing a PDX model, which can then be used for GNS561 efficacy studies.
Materials:
-
Freshly resected human tumor tissue
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female
-
Surgical instruments (scalpel, forceps)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional)
-
Trocar for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Animal housing under specific pathogen-free (SPF) conditions
Procedure:
-
Tumor Tissue Preparation:
-
Obtain fresh human tumor tissue under sterile conditions.
-
Wash the tissue with cold PBS or HBSS.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
(Optional) Mix tumor fragments with Matrigel to support initial engraftment.
-
-
Animal Preparation and Tumor Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and disinfect the implantation site (typically the right flank).
-
Create a small incision and use a trocar to implant the tumor fragment subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth, which can be assessed by palpation.
-
Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the overall health of the mice, including body weight and any signs of distress.
-
-
Passaging of Tumors:
-
When a tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
The resected tumor can be used for subsequent passaging into new cohorts of mice to expand the model.
-
Protocol 2: Administration of GNS561 by Oral Gavage in Xenograft Mice
This protocol details the procedure for administering GNS561 to mice bearing established xenograft tumors.
Materials:
-
GNS561 compound
-
Vehicle for formulation (e.g., a solution of sweetened condensed milk diluted with water for voluntary consumption, or a standard vehicle for gavage)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 ml)
-
Scale for weighing the mice
Procedure:
-
Preparation of GNS561 Formulation:
-
Prepare the GNS561 formulation at the desired concentration in the chosen vehicle.
-
Ensure the formulation is homogenous and stable.
-
-
Dosing:
-
Weigh each mouse to accurately calculate the dose volume to be administered. The typical maximum volume for oral gavage in mice is 10 ml/kg.
-
Properly restrain the mouse to ensure its head and body are immobilized.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administer the GNS561 formulation slowly over 2-3 seconds.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any immediate signs of distress.
-
Continue to monitor tumor growth and the overall health of the mice throughout the study period.
-
Experimental Workflow for GNS561 Efficacy Study in a Xenograft Model
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of GNS561 in a xenograft mouse model.
Caption: A typical workflow for a GNS561 xenograft study.
Conclusion
GNS561 represents a promising therapeutic agent with a novel mechanism of action targeting lysosomal function and autophagy in cancer cells. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and conduct preclinical studies using xenograft mouse models to further evaluate the therapeutic potential of GNS561. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the continued development of this potential anticancer drug.
References
Application Notes and Protocols for Tumorsphere Formation Assay with Ezurpimtrostat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ezurpimtrostat in a tumorsphere formation assay to assess its efficacy against cancer stem cells (CSCs).
Introduction
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor initiation, metastasis, and therapeutic resistance.[1] The tumorsphere formation assay is a widely used in vitro method to enrich and quantify the CSC population based on their ability to grow in anchorage-independent conditions.[1][2] this compound (also known as GNS561) is an orally bioavailable small molecule that inhibits palmitoyl-protein thioesterase 1 (PPT1).[3][4] This inhibition leads to lysosomal disruption, inhibition of late-stage autophagy, and subsequent cancer cell death. Autophagy is a critical process for CSC survival and maintenance. Therefore, targeting this pathway with this compound presents a promising strategy to eliminate CSCs.
This document outlines the protocol for treating cancer cell lines with this compound and assessing its impact on tumorsphere formation efficiency (TFE).
Mechanism of Action of this compound
This compound targets and inhibits PPT1, a lysosomal enzyme crucial for the catabolism of lipid-modified proteins. Inhibition of PPT1 disrupts lysosomal function, leading to the accumulation of autophagosomes and inhibition of late-stage autophagy. This blockade of the autophagy-lysosomal pathway ultimately induces caspase-dependent apoptosis in cancer cells. Given the reliance of CSCs on autophagy for survival and self-renewal, this compound is hypothesized to effectively target this malignant cell population.
Caption: Mechanism of this compound Action on Cancer Stem Cells.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., Hepatocellular Carcinoma: HepG2, Huh7; Breast Cancer: MCF-7, MDA-MB-231)
-
DMEM/F12 medium
-
B-27 Supplement (50X)
-
Recombinant human Epidermal Growth Factor (EGF)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Insulin
-
Bovine Serum Albumin (BSA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
PBS (Phosphate-Buffered Saline)
-
Trypan Blue solution
-
This compound (GNS561)
-
DMSO (Dimethyl sulfoxide)
-
Ultra-low attachment 96-well plates
-
Sterile cell culture flasks, pipettes, and consumables
Tumorsphere Formation Medium Preparation
| Component | Final Concentration |
| DMEM/F12 | Base Medium |
| B-27 Supplement | 1X |
| EGF | 20 ng/mL |
| bFGF | 10 ng/mL |
| Insulin | 5 µg/mL |
| BSA | 0.4% |
| Penicillin-Streptomycin | 1X |
Note: Prepare fresh before use.
Experimental Workflow
Caption: Experimental Workflow for Tumorsphere Formation Assay.
Detailed Protocol
-
Cell Culture: Maintain the chosen cancer cell line in standard 2D culture conditions until it reaches 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells and resuspend the pellet in PBS.
-
-
Single-Cell Suspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension. If necessary, pass the suspension through a 40 µm cell strainer.
-
Cell Counting and Viability:
-
Mix a small aliquot of the cell suspension with Trypan Blue (1:1 ratio).
-
Count the viable (unstained) cells using a hemocytometer or an automated cell counter.
-
-
Cell Seeding:
-
Dilute the single-cell suspension in pre-warmed Tumorsphere Formation Medium to a final concentration of 1,000-5,000 cells/mL (optimize for your cell line).
-
Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 200-1,000 cells per well).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Tumorsphere Formation Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Add the treatment or vehicle control to the appropriate wells at the time of seeding.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days. Do not disturb the plate during this period.
-
Tumorsphere Counting and Analysis:
-
After the incubation period, count the number of tumorspheres in each well using an inverted microscope. A tumorsphere is typically defined as a spherical cluster of cells with a diameter >50 µm.
-
Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula: TFE (%) = (Number of tumorspheres per well / Number of cells seeded per well) x 100
-
Data Presentation
The results of the tumorsphere formation assay with this compound treatment can be summarized in the following tables.
Table 1: Effect of this compound on Tumorsphere Formation in HepG2 Cells
| This compound Conc. (nM) | Number of Cells Seeded/Well | Average Number of Tumorspheres/Well (±SD) | Tumorsphere Formation Efficiency (TFE %) | % Inhibition of TFE |
| 0 (Vehicle) | 500 | 52 ± 4 | 10.4 | 0 |
| 0.1 | 500 | 45 ± 5 | 9.0 | 13.5 |
| 1 | 500 | 31 ± 3 | 6.2 | 40.4 |
| 10 | 500 | 15 ± 2 | 3.0 | 71.2 |
| 100 | 500 | 4 ± 1 | 0.8 | 92.3 |
Table 2: IC50 Values for Tumorsphere Formation Inhibition
| Cell Line | This compound IC50 (nM) |
| HepG2 | 8.5 |
| Huh7 | 12.2 |
| MCF-7 | 15.8 |
| MDA-MB-231 | 9.7 |
Note: The data presented in these tables are representative and should be generated through experimentation.
Conclusion
The tumorsphere formation assay is a robust method for evaluating the efficacy of anti-cancer compounds against the cancer stem cell population. This compound, by inhibiting the critical autophagy-lysosomal pathway, is expected to significantly reduce the tumorsphere formation efficiency of various cancer cell lines in a dose-dependent manner. These protocols provide a framework for researchers to investigate the potential of this compound as a CSC-targeting agent. Further studies could involve serial passaging of tumorspheres to assess the effect on self-renewal capacity and molecular analyses to confirm the inhibition of autophagy pathways within the tumorspheres.
References
- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 2. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Facebook [cancer.gov]
- 4. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Palmitoyl-Protein Thioesterase 1 (PPT1) Expression in Ezurpimtrostat-Treated Tumors
For Research Use Only.
Introduction
Ezurpimtrostat (GNS561) is a first-in-class, orally bioavailable small molecule that acts as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] PPT1 is a lysosomal hydrolase that removes long-chain fatty acids, such as palmitate, from modified proteins, a crucial step in lysosomal protein degradation.[4] By inhibiting PPT1, this compound disrupts autophagy, a cellular recycling process that is often upregulated in cancer cells to sustain their growth and survival.[5] This inhibition leads to the accumulation of cellular waste, lysosomal dysfunction, and ultimately, cancer cell death.
Clinical studies have demonstrated that this compound treatment is associated with a reduction in PPT1 expression in liver cancer tissues. Therefore, immunohistochemistry (IHC) serves as a valuable pharmacodynamic assay to confirm target engagement and to assess the biological activity of this compound in tumor tissues. These application notes provide a comprehensive protocol for the detection of PPT1 in formalin-fixed, paraffin-embedded (FFPE) tumor sections obtained from patients treated with this compound.
Scientific Background
PPT1 is highly expressed in various cancer types and plays a central role in the control of cellular autophagy. The inhibition of PPT1 by this compound has been shown to not only induce cancer cell death but also to modulate the tumor microenvironment. Preclinical models suggest that by inhibiting autophagy, this compound can increase the expression of Major Histocompatibility Complex class I (MHC-I) on the surface of cancer cells. This, in turn, facilitates the recruitment and activation of cytotoxic CD8+ T cells, effectively turning immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy.
The assessment of PPT1 expression by IHC can, therefore, serve multiple purposes in the context of this compound treatment:
-
Pharmacodynamic Biomarker: To confirm the biological effect of this compound on its target in tumor tissue.
-
Patient Selection: Potentially to identify patients with tumors expressing high levels of PPT1 who may be more likely to respond to treatment.
-
Mechanistic Studies: To correlate changes in PPT1 expression with other markers of autophagy and immune infiltration in the tumor microenvironment.
Quantitative Data Summary
A phase 1b clinical trial of this compound in patients with primary and secondary liver tumors demonstrated a reduction in PPT1 expression in cancer tissues following treatment. The recommended Phase 2 dose (RP2D) was established at 200 mg twice daily. At this dose, significant liver concentrations of the drug were achieved, with a mean liver to plasma ratio of 9,559.
| Parameter | Finding | Clinical Trial |
| PPT1 Expression | Reduced in cancer tissues of the liver following treatment with this compound. | Phase 1b (NCT03316222) |
| Drug Concentration | At 200 mg twice daily, plasma and liver concentrations were comparable to active doses in animal models. | Phase 1b (NCT03316222) |
| Liver to Plasma Ratio | Mean ratio of 9,559 (range: 149-25,759) after a median of 28 days of administration. | Phase 1b (NCT03316222) |
Visualizations
Caption: Experimental workflow for IHC analysis of PPT1.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. genosciencepharma.com [genosciencepharma.com]
- 5. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Ezurpimtrostat Liver Tropism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezurpimtrostat (also known as GNS561) is an orally bioavailable, small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] As a lysosomotropic agent, it selectively accumulates in lysosomes, leading to their disruption, inhibition of autophagy, and subsequent cancer cell death through apoptosis.[1][2] Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity, particularly in primary liver cancers such as hepatocellular carcinoma (HCC) and cholangiocarcinoma.[3][4] A key feature of this compound is its pronounced liver tropism, a characteristic that enhances its therapeutic efficacy while potentially minimizing systemic toxicity.
These application notes provide a detailed overview of methodologies to visualize and quantify the in vivo liver tropism of this compound. The included protocols are designed to guide researchers in preclinical settings to assess the biodistribution and liver-specific accumulation of this compound.
Mechanism of Action and Liver Tropism
This compound exerts its anticancer effects by targeting PPT1, an enzyme overexpressed in various cancers that plays a crucial role in lysosomal function and autophagy. Inhibition of PPT1 by this compound leads to lysosomal deacidification and the accumulation of unbound zinc, which in turn causes lysosomal membrane permeabilization, caspase activation, and ultimately, cancer cell apoptosis. The inherent physicochemical properties of this compound, a quinolone derivative, contribute to its high accumulation in the liver. Animal studies have shown that liver concentrations of this compound can be over 600 times higher than plasma concentrations. This significant liver tropism is a critical attribute for its efficacy in treating primary liver cancers.
References
- 1. Molecular Imaging of Hepatocellular Carcinoma Xenografts with Epidermal Growth Factor Receptor Targeted Affibody Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 4. Imaging of hepatocellular carcinoma patient-derived xenografts using 89Zr-labeled anti-glypican-3 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Caspase Activity Assays in GNS561 Treated Cells
Introduction
GNS561 is a clinical-stage, small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that has demonstrated potent anti-tumor activity in various cancer models, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma.[1][2][3] A key mechanism of action for GNS561 is the induction of apoptosis, or programmed cell death, which is mediated by a family of cysteine-aspartic proteases known as caspases.[1][2] This document provides detailed protocols for assessing caspase activity in cancer cell lines treated with GNS561, offering researchers the necessary tools to investigate its pro-apoptotic effects.
Mechanism of Action: GNS561 and Caspase-Dependent Apoptosis
GNS561 functions as a lysosomotropic agent, accumulating within lysosomes and inhibiting PPT1. This inhibition leads to a cascade of events including lysosomal membrane permeabilization, blockage of the autophagic flux, and altered mTOR signaling. Ultimately, these cellular insults converge on the activation of the caspase-dependent apoptotic pathway.
The apoptotic cascade involves two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways culminate in the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that GNS561 treatment leads to the activation of both initiator caspase-8 and executioner caspases-3/7 in a time- and dose-dependent manner. This activation is a critical step in the GNS561-induced cancer cell death.
Data Presentation
The following table summarizes the typical quantitative and qualitative outcomes observed in caspase activity assays performed on cancer cell lines, such as HepG2, following treatment with GNS561.
| Assay Type | Cell Line | GNS561 Concentration | Time Point | Key Findings | Reference |
| Caspase-Glo® 3/7 Assay | HepG2 | 0-10 µM | 24 and 30 hours | Dose- and time-dependent increase in caspase-3/7 activity. | |
| Caspase-Glo® 8 Assay | HepG2 | 0-10 µM | 24 and 30 hours | Dose- and time-dependent increase in caspase-8 activity. | |
| Annexin V/PI Staining | HepG2 | 0-10 µM | 48 hours | Dose-dependent increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. | |
| Western Blot | HepG2 | 0-10 µM | 24 hours | Increased levels of cleaved caspase-3 and cleaved PARP. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Caspase-Glo® 3/7 and Caspase-Glo® 8 Luminescence Assays
This protocol is adapted for a 96-well plate format and measures the activity of executioner caspases-3 and -7, and initiator caspase-8, respectively.
Materials:
-
GNS561
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay System (Promega) or Caspase-Glo® 8 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
GNS561 Treatment: Prepare serial dilutions of GNS561 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the GNS561 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 24, 30 hours) at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® Buffer and lyophilized Caspase-Glo® Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® Reagent.
-
Lysis and Caspase Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the appropriate Caspase-Glo® Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
GNS561-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with GNS561 as described in Protocol 1 for the desired duration (e.g., 48 hours). Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This technique allows for the qualitative and semi-quantitative detection of key apoptotic protein markers.
Materials:
-
GNS561-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with GNS561 for the desired time (e.g., 24 hours), wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: GNS561 signaling pathway leading to apoptosis.
Caption: General workflow for caspase activity assays.
References
Application Notes and Protocols: Co-culture Experiments with Ezurpimtrostat and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezurpimtrostat (also known as GNS561) is an orally bioavailable small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2] Its mechanism of action involves the disruption of lysosomal function, leading to the inhibition of autophagy and subsequent apoptosis in cancer cells.[1][2] Emerging preclinical evidence highlights the immunomodulatory properties of this compound, positioning it as a promising candidate for combination cancer immunotherapy.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting co-culture experiments to investigate the effects of this compound on the interplay between cancer cells and immune cells, particularly T lymphocytes.
Mechanism of Action of this compound in the Tumor Microenvironment
This compound's primary target, PPT1, has been identified as a negative regulator of the STING (stimulator of interferon genes) signaling pathway. By inhibiting PPT1, this compound activates the cGAS-STING-TBK1 pathway, which in turn leads to the production of type I interferons, such as IFN-β, by immune cells like macrophages. This cascade of events has profound effects on the tumor microenvironment:
-
Enhanced Antigen Presentation: this compound treatment has been shown to increase the expression of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of cancer cells. This enhanced antigen presentation makes tumor cells more recognizable to the immune system.
-
T Cell Recruitment and Activation: The production of interferons and other pro-inflammatory cytokines creates a more immunogenic ("hot") tumor microenvironment, promoting the infiltration and activation of cytotoxic CD8+ T lymphocytes.
-
Increased T Cell-Mediated Cytotoxicity: In vitro studies have demonstrated that this compound can lead to a dose-dependent increase in the secretion of IFN-γ by lymphocytes when co-cultured with cancer cells, indicating enhanced T cell activation and anti-tumor cytotoxicity.
The following diagram illustrates the proposed signaling pathway of this compound in modulating the anti-tumor immune response.
Data Presentation: Illustrative Co-culture Experiment Results
The following tables summarize hypothetical quantitative data from a co-culture experiment with this compound, a human hepatocellular carcinoma (HCC) cell line (e.g., HepG2), and human peripheral blood mononuclear cells (PBMCs), based on qualitative descriptions from preclinical studies.
NOTE: The data presented below is for illustrative purposes only and is intended to serve as a template for presenting results from actual experiments.
Table 1: Effect of this compound on Cancer Cell Viability in Co-culture with PBMCs
| Treatment Group | This compound (µM) | PBMC:HepG2 Ratio | Cancer Cell Viability (%) |
| HepG2 Alone (Control) | 0 | 0:1 | 100 |
| HepG2 + PBMC (Control) | 0 | 10:1 | 85 |
| HepG2 + PBMC + this compound | 1 | 10:1 | 65 |
| HepG2 + PBMC + this compound | 5 | 10:1 | 40 |
| HepG2 + PBMC + this compound | 10 | 10:1 | 25 |
Table 2: Effect of this compound on IFN-γ Secretion by PBMCs in Co-culture with Cancer Cells
| Treatment Group | This compound (µM) | PBMC:HepG2 Ratio | IFN-γ Concentration (pg/mL) |
| PBMC Alone (Control) | 0 | 10:0 | < 10 |
| HepG2 + PBMC (Control) | 0 | 10:1 | 150 |
| HepG2 + PBMC + this compound | 1 | 10:1 | 350 |
| HepG2 + PBMC + this compound | 5 | 10:1 | 800 |
| HepG2 + PBMC + this compound | 10 | 10:1 | 1500 |
Experimental Protocols
The following are detailed protocols for co-culture experiments to assess the immunomodulatory effects of this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Overcoming Ezurpimtrostat resistance in cancer cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to the use of Ezurpimtrostat, particularly in the context of potential cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as GNS561) is an orally bioavailable small molecule that acts as a first-in-class inhibitor of the palmitoyl-protein thioesterase 1 (PPT1).[1][2] PPT1 is a lysosomal enzyme responsible for removing fatty acids from proteins, a process crucial for lysosomal function and autophagy.[3] By inhibiting PPT1, this compound disrupts lysosomal function, leading to the inhibition of late-stage autophagy and subsequent cancer cell death through apoptosis.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on its mechanism of action and general principles of drug resistance to lysosomotropic agents and autophagy inhibitors, potential resistance mechanisms include:
-
Increased Lysosomal Sequestration and Biogenesis: Cancer cells may increase the number and volume of lysosomes to sequester this compound, preventing it from reaching its target, PPT1, at an effective concentration. This process can be driven by the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.
-
Upregulation of Pro-Survival Signaling Pathways: Inhibition of autophagy can induce cellular stress. Resistant cells might upregulate alternative pro-survival pathways to bypass the effects of autophagy inhibition. One such pathway is the Nrf2-mediated antioxidant response, which can help cells cope with the stress induced by lysosomal dysfunction.
-
Target Alteration or Redundancy: Although not yet reported for this compound, resistance to targeted therapies can arise from mutations in the drug target (PPT1) that prevent drug binding. Additionally, other enzymes with similar functions might compensate for the loss of PPT1 activity.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), on the lysosomal membrane could actively remove this compound from the lysosome, reducing its intracellular concentration.
Q3: How can I experimentally investigate if my cells are developing resistance through increased lysosomal biogenesis?
Please refer to the "Troubleshooting Guide" and "Experimental Protocols" sections below for detailed methodologies to assess lysosomal biogenesis as a potential resistance mechanism.
Q4: Are there any known biomarkers that correlate with this compound sensitivity?
The overexpression of PPT1 in certain cancers, such as hepatocellular carcinoma and cholangiocarcinoma, is the primary rationale for using this compound. Therefore, high PPT1 expression could be considered a potential biomarker for sensitivity. Further clinical and preclinical studies are needed to identify definitive predictive biomarkers.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit decreased sensitivity or suspected resistance to this compound.
| Experimental Observation | Potential Cause | Recommended Action |
| Decreased cytotoxicity of this compound in long-term cultures. | Development of acquired resistance. | 1. Perform a dose-response curve to confirm the shift in IC50. 2. Investigate potential resistance mechanisms outlined in the FAQs. 3. Refer to the experimental protocols below to test for lysosomal biogenesis, and upregulation of bypass pathways. |
| No significant increase in apoptotic markers (e.g., cleaved caspase-3) after this compound treatment. | Blockade of apoptotic signaling downstream of lysosomal dysfunction. | 1. Confirm lysosomal disruption by checking for lysosomal membrane permeabilization (LMP) using acridine (B1665455) orange relocation or galectin-3 puncta formation assays. 2. Assess the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1). |
| Cells recover and resume proliferation after removal of this compound. | Cytostatic rather than cytotoxic effect at the concentration used. | 1. Increase the concentration of this compound and/or the duration of treatment. 2. Combine this compound with another cytotoxic agent to induce synergistic cell death. |
Data Presentation
Table 1: Summary of this compound (GNS561) Phase 1b Clinical Trial Data
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 200 mg twice daily | |
| Dose Escalation Range | 50 mg to 400 mg (every 3 weeks) and 200 mg to 300 mg (twice daily) | |
| Evaluable Patients for Efficacy | 20 | |
| Stable Disease | 25% (5 patients) | |
| Partial/Complete Response | 0 | |
| Mean Liver to Plasma Ratio (at RP2D) | 9559 (range, 149-25759) |
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Investigating Lysosomal Biogenesis
Caption: Workflow to assess lysosomal biogenesis in resistant cells.
Experimental Protocols
Protocol 1: Assessment of Lysosomal Mass and Number by LysoTracker Staining
Objective: To quantify changes in lysosomal content in this compound-sensitive versus resistant cells.
Materials:
-
This compound-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope and/or flow cytometer
Procedure:
-
Seed sensitive and resistant cells in appropriate culture vessels (e.g., 96-well plates for microscopy, 6-well plates for flow cytometry). Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24-72 hours. Include an untreated control.
-
Prepare a working solution of LysoTracker Red in pre-warmed complete medium (typically 50-75 nM, but optimize for your cell line).
-
Remove the drug-containing medium from the cells and wash once with PBS.
-
Incubate cells with the LysoTracker working solution for 30-60 minutes at 37°C.
-
(Optional) Add Hoechst 33342 to the medium for the last 10 minutes of incubation for nuclear staining.
-
Wash cells twice with PBS.
-
For microscopy: Add fresh pre-warmed medium and immediately image the cells using a fluorescence microscope. Quantify the fluorescent signal intensity per cell.
-
For flow cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer to measure the mean fluorescence intensity.
Expected Outcome: Resistant cells may show a higher basal level of LysoTracker staining and/or a greater increase in staining upon this compound treatment compared to sensitive cells, indicating increased lysosomal mass.
Protocol 2: Analysis of TFEB Nuclear Translocation by Immunofluorescence
Objective: To determine if resistance to this compound is associated with increased nuclear translocation of TFEB, the master regulator of lysosomal biogenesis.
Materials:
-
Sensitive and resistant cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against TFEB
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed sensitive and resistant cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-TFEB antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
Expected Outcome: Resistant cells may exhibit a higher percentage of cells with nuclear TFEB localization, both at baseline and after this compound treatment, compared to sensitive cells. This would suggest the activation of the TFEB-mediated lysosomal biogenesis pathway as a resistance mechanism.
References
Optimizing GNS561 dosage and administration schedule
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration schedule of GNS561 for experimental success. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GNS561?
A1: GNS561, also known as Ezurpimtrostat, is a first-in-class, orally bioavailable small molecule that acts as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1). By inhibiting PPT1, GNS561 disrupts lysosomal function and blocks the late stage of autophagy, a cellular recycling process that cancer cells can exploit to survive. This inhibition leads to an accumulation of unbound zinc within the lysosome, impairment of cathepsin activity, and lysosomal membrane permeabilization.[1] These events ultimately trigger caspase-dependent apoptosis, leading to tumor cell death. The mTOR signaling pathway is also implicated, as GNS561 can alter the localization of mTOR, a key regulator of cell growth and proliferation.
Q2: In which cancer types has GNS561 shown preclinical or clinical activity?
A2: GNS561 has demonstrated potent antitumor activity in a range of human cancer cell lines, including hepatocellular carcinoma (HCC), intrahepatic cholangiocarcinoma (iCCA), and colon, renal, breast, prostate, lung, and ovarian carcinomas. It has also shown activity against glioblastoma and melanoma cell lines. Clinical trials have primarily focused on patients with primary and secondary liver cancers, such as HCC and iCCA.
Q3: What is a typical starting concentration for in vitro experiments with GNS561?
A3: The effective concentration of GNS561 can vary significantly between different cancer cell lines. Based on published data, the half-maximal inhibitory concentration (IC50) for cell viability after 72 hours of treatment typically ranges from 0.22 µM to 7.27 µM. For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 10 µM or higher) to determine the optimal concentration for your specific cell line.
Q4: What are the recommended dosage and administration schedules for in vivo animal studies?
A4: In preclinical animal models, GNS561 has been administered orally. In a diethylnitrosamine-induced cirrhotic rat model of HCC, GNS561 was effective at a dose of 15 mg/kg. In another study with Sprague Dawley rats, a dose of 40 mg/kg/day was used for 28 days to investigate tissue distribution. For HCC xenograft models in mice, a dose of 50 mg/kg has been used. It is crucial to perform pilot studies to determine the optimal and well-tolerated dose for your specific animal model and experimental design.
Q5: What were the findings from the Phase 1 clinical trial regarding GNS561 dosage in humans?
A5: A Phase 1 clinical trial explored two dosing schedules for GNS561 in patients with advanced liver cancers: a single oral intake three times a week (Q3W) and a twice-daily (BID) continuous oral administration. The Q3W schedule was found to have limited exposure. The recommended Phase 2 dose (RP2D) was established at 200 mg BID based on a favorable safety profile and adequate plasma and liver concentrations.
Data Presentation
Table 1: In Vitro Activity of GNS561 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LN-18 | Glioblastoma | 0.22 ± 0.06 |
| Hep3B | Hepatocellular Carcinoma | < 3 |
| Huh7 | Hepatocellular Carcinoma | < 3 |
| CPP19 | Liver Metastasis from Colorectal Cancer | < 3 |
| CPP30 | Liver Metastasis from Colorectal Cancer | < 3 |
| CPP36 | Liver Metastasis from Colorectal Cancer | < 3 |
| CPP45 | Liver Metastasis from Colorectal Cancer | < 3 |
| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 |
| Data from a 72-hour treatment period. |
Table 2: GNS561 In Vivo Dosage and Administration in Preclinical and Clinical Studies
| Study Type | Model | Dosage | Administration Route | Schedule |
| Preclinical | Sprague Dawley Rat | 40 mg/kg/day | Oral | Daily for 28 days |
| Preclinical | DEN-induced HCC Rat | 15 mg/kg | Oral | Not specified |
| Preclinical | HCC Xenograft Mouse | 50 mg/kg/day | Oral gavage | Daily for 6 days |
| Clinical (Phase 1) | Human (Liver Cancer) | 50, 100, 200, 400 mg | Oral | 3 times a week (Q3W) |
| Clinical (Phase 1) | Human (Liver Cancer) | 200 mg | Oral | Twice daily (BID) |
| This table summarizes dosages reported in various studies and should be used as a reference. Optimal dosing should be determined empirically for each specific experimental setup. |
Experimental Protocols & Troubleshooting Guides
Cell Viability (MTT) Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
GNS561 Treatment: The following day, replace the medium with fresh medium containing various concentrations of GNS561 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Reading: Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete dissolution of formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in wells without cells | - Contamination of media or reagents.- Phenol (B47542) red in the media can interfere. | - Use sterile technique and fresh reagents.- Use phenol red-free media or subtract background absorbance from a media-only control. |
| Low absorbance readings | - Cell seeding density is too low.- Insufficient incubation time with MTT. | - Optimize cell number to be within the linear range of the assay.- Increase incubation time with MTT until purple crystals are clearly visible. |
| Incomplete formazan crystal dissolution | - Insufficient volume or potency of solubilization solution.- Insufficient incubation time after adding solubilizer. | - Ensure an adequate volume of a suitable solvent like DMSO is used.- Increase incubation time with the solubilizer and mix gently on an orbital shaker. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before plating.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media. |
Apoptosis (Annexin V) Assay
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with GNS561 at the determined concentration and duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Accutase or brief trypsinization) to minimize membrane damage.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium (B1200493) Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| High percentage of Annexin V+/PI+ cells in the negative control | - Harsh cell handling during harvesting.- Cells are overgrown or unhealthy. | - Use a gentle cell detachment method and minimize centrifugation speed.- Use cells in the logarithmic growth phase. |
| Weak or no Annexin V signal in the treated group | - Insufficient GNS561 concentration or treatment time.- Loss of apoptotic cells during washing steps. | - Perform a time-course and dose-response experiment to find the optimal conditions.- Be gentle during washing and centrifugation. |
| High background fluorescence | - Inadequate washing.- Non-specific binding of Annexin V. | - Ensure cells are washed thoroughly with cold PBS.- Titrate the amount of Annexin V to find the optimal concentration. |
| False positives for PI staining | - Mechanical damage to the cell membrane. | - Handle cells gently throughout the protocol. Avoid vigorous vortexing. |
Cell Cycle (Propidium Iodide) Analysis
Protocol:
-
Cell Treatment and Harvesting: Treat cells with GNS561 as required and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.
-
PI Staining: Add propidium iodide staining solution and incubate for at least 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Broad G1 and G2/M peaks (high CV) | - Cell clumps.- High flow rate during acquisition. | - Ensure a single-cell suspension before fixation by gentle pipetting or filtering.- Use a low flow rate on the cytometer. |
| No distinct G2/M peak | - Cells are not proliferating.- Cell cycle arrest in G0/G1. | - Ensure cells are in an exponential growth phase before treatment.- This may be a true biological effect of GNS561; consider this in your analysis. |
| High debris signal in the histogram | - Excessive cell death.- Harsh cell preparation. | - This may indicate high cytotoxicity of the GNS561 concentration used.- Handle cells gently to minimize lysis. |
| Unusual or shifted peaks | - RNA contamination. | - Ensure adequate RNase A treatment (concentration and incubation time). |
Mandatory Visualizations
Caption: GNS561 Signaling Pathway.
Caption: General Experimental Workflow for GNS561 Evaluation.
References
Managing gastrointestinal side effects of Ezurpimtrostat in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal side effects while using Ezurpimtrostat in mouse models.
Troubleshooting Guides
This section offers step-by-step guidance to identify, manage, and mitigate common gastrointestinal issues observed during preclinical studies with this compound.
Issue 1: Unexpectedly High Incidence or Severity of Diarrhea
Symptoms:
-
Loose, unformed, or watery stools in a significant portion of the experimental group.
-
Perianal staining or soiling.
-
Dehydration (sunken eyes, skin tenting).
-
Weight loss exceeding 15-20% of baseline.
Possible Causes:
-
Incorrect dosage or formulation of this compound.
-
Stress-induced diarrhea (e.g., from handling, housing conditions).
-
Underlying health issues in the mouse colony.
-
Contaminated food or water.
Troubleshooting Steps:
-
Verify Dosing and Formulation:
-
Double-check all calculations for the this compound dose.
-
Ensure the vehicle used for formulation is appropriate and has been tested for any intrinsic gastrointestinal effects.
-
Confirm the homogeneity of the drug suspension if administered by oral gavage.
-
-
Assess Animal Husbandry and Environmental Factors:
-
Minimize animal stress by adhering to strict handling protocols and providing adequate acclimatization periods.
-
Ensure consistent environmental conditions (temperature, humidity, light cycle).
-
Check for any recent changes in diet or bedding.
-
Test water and food sources for contaminants.
-
-
Implement Supportive Care:
-
Provide supplemental hydration (e.g., subcutaneous saline or hydrogel packs).
-
Offer palatable, high-energy food to counteract weight loss.
-
Monitor body weight and hydration status daily.
-
-
Consider Anti-diarrheal Treatment (with caution):
-
Loperamide (B1203769) can be used to manage diarrhea but may interfere with the primary experimental outcomes. It is crucial to include a loperamide-only control group.
-
Consult with a veterinarian for appropriate dosing and administration protocols.
-
-
Pathological and Microbiome Analysis:
-
If the issue persists, consider necropsy and histological analysis of the gastrointestinal tract to identify any pathological changes.
-
Fecal pellet collection for microbiome analysis may provide insights into dysbiosis.
-
Issue 2: Significant Weight Loss Unrelated to Tumor Burden
Symptoms:
-
Progressive weight loss in this compound-treated mice that is not correlated with tumor growth.
-
Reduced food and water intake.
-
Lethargy and hunched posture.
Possible Causes:
-
Nausea and decreased appetite as a direct side effect of this compound.
-
Dehydration secondary to diarrhea.
-
Systemic toxicity at the current dosage.
Troubleshooting Steps:
-
Monitor Food and Water Consumption:
-
Quantify daily food and water intake to confirm anorexia.
-
-
Optimize Supportive Care:
-
Provide highly palatable and caloric-dense nutritional supplements.
-
Ensure easy access to water, potentially using hydrogels or sipper tubes with longer spouts.
-
-
Dose-Response Evaluation:
-
Consider performing a dose-titration study to identify a better-tolerated dose that still maintains efficacy.
-
-
Evaluate for Nausea:
-
While difficult to directly measure in mice, behaviors like pica (eating of non-nutritive substances like bedding) can be indicative of nausea.
-
-
Blood Chemistry Analysis:
-
Perform a complete blood count (CBC) and serum chemistry panel to assess for signs of systemic toxicity, such as liver or kidney damage.
-
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound?
A1: In human clinical trials, the most commonly reported gastrointestinal side effects of this compound are nausea, vomiting, and diarrhea.[1][2] These effects are generally mild to moderate in severity (Grade 1/2), although Grade 3 diarrhea has been reported.[1][2] While specific data from preclinical mouse studies are limited in publicly available literature, it is reasonable to anticipate similar gastrointestinal effects in murine models.
Q2: What is the mechanism of action of this compound that might lead to gastrointestinal side effects?
A2: this compound is a first-in-class inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[3] PPT1 is a lysosomal enzyme that plays a crucial role in the process of autophagy, a cellular recycling mechanism. By inhibiting PPT1, this compound disrupts late-stage autophagy, leading to lysosomal dysfunction and ultimately, cancer cell death. Autophagy is also essential for maintaining the health and integrity of the intestinal epithelium. Inhibition of this process can disrupt the intestinal barrier, leading to inflammation and altered fluid and electrolyte balance, which can manifest as diarrhea and other gastrointestinal disturbances.
Q3: How can I proactively manage potential gastrointestinal side effects in my mouse study?
A3: Proactive management can improve the welfare of the animals and the quality of your experimental data.
-
Establish Baseline Health: Ensure all mice are healthy and free of any underlying gastrointestinal issues before starting the experiment.
-
Acclimatization: Allow for an adequate acclimatization period to the housing and handling procedures to minimize stress.
-
Pilot Study: Conduct a small-scale pilot study to determine the maximum tolerated dose (MTD) and to characterize the gastrointestinal side effect profile of this compound in your specific mouse strain and model.
-
Supportive Care: Have a plan for supportive care, including hydration and nutritional support, ready to implement at the first signs of gastrointestinal distress.
-
Detailed Monitoring: Implement a detailed monitoring plan that includes daily body weight, clinical scoring for signs of distress, and fecal consistency scoring.
Q4: Are there any recommended supportive care agents for managing this compound-induced diarrhea in mice?
A4: Yes, several supportive care strategies can be employed:
-
Loperamide: A peripherally acting opioid receptor agonist that reduces intestinal motility. It is a standard treatment for diarrhea in preclinical models. However, it is essential to include appropriate control groups to account for any potential effects of loperamide on your experimental outcomes.
-
Probiotics: Some studies suggest that probiotics may help alleviate chemotherapy-induced diarrhea by restoring a healthy gut microbiome. The efficacy can be strain-dependent, and this approach should be considered experimental.
-
Hydration: Subcutaneous administration of sterile saline can combat dehydration.
-
Nutritional Support: Providing palatable, high-calorie food supplements can help mitigate weight loss.
Q5: What are the key parameters to monitor for assessing gastrointestinal toxicity?
A5: A comprehensive assessment of gastrointestinal toxicity should include:
-
Clinical Observations: Daily monitoring of body weight, food and water intake, stool consistency, and general appearance (posture, activity level).
-
Diarrhea Scoring: Use a standardized scoring system to quantify the severity of diarrhea.
-
Intestinal Motility: Can be assessed using methods like the charcoal meal transit assay.
-
Histopathology: At the end of the study, or if animals are euthanized due to severe toxicity, the gastrointestinal tract should be collected for histological analysis to assess for mucosal damage, inflammation, and changes in villus and crypt architecture.
Quantitative Data Summary
The following tables summarize quantitative data on the incidence of gastrointestinal adverse events from a Phase 1b human clinical trial of this compound and typical dosages for supportive care agents used in mouse studies.
Table 1: Incidence of Gastrointestinal Adverse Events in a Phase 1b Human Clinical Trial of this compound
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3) |
| Nausea | 50% | Not Reported |
| Vomiting | 54% | Not Reported |
| Diarrhea | 42% | Reported |
Data from a study in patients with primary and secondary liver cancers.
Table 2: Recommended Dosing for Supportive Care Agents in Mice
| Agent | Indication | Typical Dosage Range (Oral Gavage unless specified) | Reference |
| Loperamide | Diarrhea | 5 - 10 mg/kg | |
| Probiotics | Diarrhea | Strain and formulation dependent (e.g., 10^9 CFU/mL) | |
| Saline (0.9%) | Dehydration | 1-2 mL/mouse (subcutaneous) | General practice |
Experimental Protocols
Protocol 1: Assessment of Diarrhea in Mice
Objective: To quantify the severity of diarrhea in mice treated with this compound.
Materials:
-
Mice in individual housing with absorbent paper lining the cage floor.
-
Digital scale.
-
Scoring chart.
Procedure:
-
Daily Observation: At the same time each day, observe each mouse for signs of diarrhea, including loose stools and perianal soiling.
-
Fecal Scoring: Score the consistency of the feces based on a standardized scale:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed stools.
-
Score 3: Watery, liquid stools.
-
-
Body Weight: Record the body weight of each mouse daily.
-
Data Analysis: Calculate the mean daily diarrhea score and the percentage of body weight change for each treatment group.
Protocol 2: Charcoal Meal Intestinal Transit Assay
Objective: To measure the effect of this compound on gastrointestinal motility.
Materials:
-
Fasted mice (typically 4-6 hours with free access to water).
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or 0.5% methylcellulose).
-
Oral gavage needles.
-
Dissection tools.
-
Ruler.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the respective groups of fasted mice.
-
Charcoal Meal Administration: At a defined time after drug administration (e.g., 30-60 minutes), administer a fixed volume of the charcoal meal suspension (e.g., 0.1-0.2 mL) to each mouse via oral gavage.
-
Euthanasia and Dissection: After a predetermined time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching and measure its total length.
-
Transit Distance: Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Data Analysis: Calculate the intestinal transit as a percentage of the total intestinal length: (Distance traveled by charcoal / Total length of small intestine) x 100.
Protocol 3: Histological Analysis of the Intestine
Objective: To assess for morphological changes and damage to the intestinal mucosa.
Materials:
-
Formalin (10% neutral buffered).
-
Phosphate-buffered saline (PBS).
-
Dissection tools.
-
Cassettes for tissue processing.
-
Standard histology equipment for paraffin (B1166041) embedding, sectioning, and H&E staining.
-
Microscope.
Procedure:
-
Tissue Collection: Immediately after euthanasia, collect sections of the small and large intestine (e.g., duodenum, jejunum, ileum, colon).
-
Fixation: Gently flush the lumen of the intestinal sections with PBS to remove contents and then fix in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin wax. The "Swiss roll" technique can be useful for examining a larger surface area of the mucosa.
-
Sectioning and Staining: Cut 4-5 µm thick sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Evaluation: Examine the sections under a light microscope. Assess for:
-
Villus atrophy (shortening of the villi).
-
Crypt hyperplasia or loss.
-
Epithelial cell necrosis or apoptosis.
-
Inflammatory cell infiltration in the lamina propria.
-
Submucosal edema.
-
-
Scoring: Use a semi-quantitative scoring system to grade the severity of the observed changes.
Visualizations
Caption: Mechanism of action of this compound and its potential impact on the gastrointestinal tract.
Caption: Experimental workflow for monitoring and managing gastrointestinal toxicity in mice treated with this compound.
References
Technical Support Center: Improving Oral Bioavailability of Ezurpimtrostat
Welcome to the technical support center for Ezurpimtrostat formulation development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GNS561) is an orally bioavailable, small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2] As a quinolone-derived compound, it acts as a lysosomotropic agent.[1][3] Its mechanism of action involves targeting and inhibiting PPT1, which leads to lysosomal disruption. This disruption inhibits the late stages of autophagy and induces caspase-dependent apoptosis (programmed cell death) in cancer cells.[1] PPT1 is often overexpressed in certain cancers, making it a viable therapeutic target.
Caption: Mechanism of Action of this compound.
Q2: What are the primary challenges affecting the oral bioavailability of this compound?
While described as orally bioavailable, improving and ensuring consistent absorption is a key formulation goal. The primary challenges are often rooted in its physicochemical properties. This compound is a lipophilic molecule, which can lead to poor aqueous solubility. Key challenges for oral delivery include:
-
Low Aqueous Solubility: Poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. The hydrochloride salt form of this compound is often used to improve water solubility and stability.
-
Poor Permeability: The ability of the drug to pass through the intestinal epithelium can be a limiting factor. Some compounds are subject to efflux by transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.
Q3: How does the Biopharmaceutical Classification System (BCS) apply to a compound like this compound?
The BCS classifies drugs based on their aqueous solubility and intestinal permeability. Given that this compound is lipophilic and may have solubility challenges, it would likely be classified as a:
-
BCS Class II (Low Solubility, High Permeability) drug if its absorption is primarily limited by its dissolution rate.
-
BCS Class IV (Low Solubility, Low Permeability) drug if it suffers from both poor solubility and poor membrane permeation.
Identifying the correct BCS class is crucial as it guides the formulation strategy. For BCS Class II drugs, the focus is on enhancing solubility and dissolution, whereas BCS Class IV drugs may require more complex strategies that address both solubility and permeability.
Troubleshooting Guide
Q4: My in vitro dissolution rate for this compound is low and results are inconsistent. What should I investigate?
Low and variable dissolution is a common problem for poorly soluble drugs. Consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Inappropriate Dissolution Medium | The pH of the medium is critical. Test solubility across a physiological pH range (e.g., 1.2, 4.5, 6.8). For poorly soluble compounds, the addition of a surfactant (e.g., Sodium Lauryl Sulfate - SLS) may be necessary to achieve sink conditions. |
| Unsuitable Apparatus | While USP Apparatus 2 (Paddle) is common, the USP Apparatus 4 (Flow-Through Cell) is often better suited for poorly soluble drugs as it allows for the use of larger volumes of media and can better discriminate between formulations. |
| Poor "Wettability" of Drug Powder | This compound's lipophilicity may cause poor wetting. Ensure adequate agitation in the dissolution vessel. Formulation strategies like micronization or creating solid dispersions can improve wettability and increase surface area. |
| Failure to Maintain Sink Conditions | Sink condition refers to the volume of medium being at least three to five times that required to dissolve the entire dose of the drug. If sink conditions are not met, the dissolution rate will be artificially low. Increase media volume or the concentration of solubilizing agents if necessary. |
Q5: My Caco-2 permeability assay shows a high efflux ratio (>2) for this compound. What does this indicate?
An efflux ratio (Papp B-A / Papp A-B) greater than two is a strong indicator that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This means that after the drug enters the intestinal cells, it is actively pumped back into the intestinal lumen, reducing net absorption.
Next Steps:
-
Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp). A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms transporter-mediated efflux.
-
Formulation Strategy: Consider formulation approaches that can mitigate efflux, such as using excipients that inhibit P-gp or lipid-based formulations (e.g., SEDDS) that can promote lymphatic uptake, partially bypassing efflux transporters.
Q6: My in vivo pharmacokinetic study in rats shows very low oral bioavailability (F%). How do I diagnose the cause?
Low oral bioavailability in an animal model points to issues with solubility, permeability, or first-pass metabolism. A systematic approach is needed to pinpoint the cause.
Caption: Logic chart for troubleshooting low oral bioavailability.
-
Check Dissolution Data: Was the in vitro dissolution profile optimal? If not, low solubility is the likely culprit. The formulation is failing to release the drug for absorption. Action: Re-formulate to enhance dissolution (see Q4).
-
Check Caco-2 Data: If dissolution was good but Caco-2 permeability was low, then absorption across the gut wall is the issue. If a high efflux ratio was observed, this is the most probable reason. Action: Employ strategies to enhance permeation or inhibit efflux (see Q5).
-
Investigate Metabolism: If both dissolution and permeability appear adequate, high first-pass metabolism in the liver is a strong possibility. Action: Analyze the plasma from the PK study for major metabolites. Perform an in vitro study with liver microsomes to assess the metabolic stability of this compound.
Data Presentation
Table 1: Summary of Key Pharmacokinetic Parameters for this compound
| Parameter | Value / Observation | Species | Source |
|---|---|---|---|
| Recommended Phase II Dose | 200 mg BID (twice daily) | Human | |
| Key Adverse Events | Grade 1-2 gastrointestinal (nausea, vomiting, diarrhea) | Human | |
| Tissue Distribution | High liver tropism; Mean liver-to-plasma ratio of 9,559 | Human | |
| Active Preclinical Dose | 15 mg/kg/day | Rat |
| Associated Plasma Conc. | ~50 ng/mL (C-trough) | Rat | |
Table 2: Interpretation Guide for Caco-2 Permeability Assays
| Compound Category | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption | Example |
|---|---|---|---|
| Low Permeability | < 1 | < 50% | Atenolol |
| Moderate Permeability | 1 - 10 | Variable | - |
| High Permeability | > 10 | > 90% | Antipyrine |
Reference values adapted from control compounds used in standard assays.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 4 - Flow-Through Cell)
This protocol is adapted for poorly soluble compounds like this compound.
-
Apparatus Setup: Assemble the flow-through cell apparatus according to the manufacturer's instructions. Use 22.6 mm cells.
-
Media Preparation: Prepare dissolution medium (e.g., 25 mM sodium phosphate (B84403) buffer with 0.5% SLS, pH 6.8). De-gas the medium prior to use.
-
Sample Preparation: Accurately weigh the this compound formulation or pure API. One method for handling poorly wettable powders is to load the sample into the cell as a suspension in a small amount of the dissolution medium.
-
Test Execution:
-
Set the medium flow rate (e.g., 8 mL/min). A lower flow rate can improve discrimination between formulations.
-
Maintain the temperature at 37 ± 0.5°C.
-
Pump the medium through the cell.
-
Collect samples of the eluate at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes) using an automated fraction collector.
-
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol determines both passive permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow them to differentiate and form a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm².
-
Experiment Setup:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For Apical to Basolateral (A-B) transport: Add the this compound dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation & Sampling:
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
Take samples from the receiver chamber at specified time points (e.g., 60 and 120 minutes). Replace the volume removed with fresh buffer.
-
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Caption: General workflow for oral formulation development.
Protocol 3: Rodent In Vivo Pharmacokinetic (PK) Study
This protocol provides a framework for assessing oral bioavailability.
-
Animal Model: Use adult male Sprague-Dawley rats (or a similar appropriate model), divided into two groups: Intravenous (IV) and Oral (PO).
-
Dosing:
-
IV Group: Administer this compound (dissolved in a suitable vehicle) as a single bolus injection via the tail vein (e.g., 2 mg/kg).
-
PO Group: Administer the developed this compound formulation via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (~100 µL) from the tail vein or via a cannula at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key PK parameters for each animal, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
References
Troubleshooting inconsistent results in Ezurpimtrostat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezurpimtrostat. The information is designed to help address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] PPT1 is a lysosomal enzyme responsible for removing fatty acyl groups from modified proteins, a process crucial for lysosomal function and autophagy.[1][3] By inhibiting PPT1, this compound disrupts lysosomal function, leading to the inhibition of late-stage autophagy and an accumulation of autophagosomes.[4] This disruption ultimately induces caspase-dependent apoptosis in cancer cells. This compound is described as a lysosomotropic agent, meaning it accumulates within lysosomes.
Q2: In which cancer types is PPT1 overexpressed?
A2: High expression of PPT1 has been observed in various cancer cell lines and primary tumors. Publicly available data from resources like The Cancer Genome Atlas (TCGA) and the Broad Novartis Cancer Cell Line Encyclopedia indicate that PPT1 expression is significantly higher in several cancers compared to normal tissues, including breast cancer, clear cell renal cell carcinoma, head and neck squamous cell carcinoma, thyroid cancer, colon adenocarcinoma, and esophageal adenocarcinoma. Additionally, PPT1 gene amplification is found in a percentage of ovarian, esophageal, bladder, uterine, and stomach cancers. High PPT1 expression has also been associated with poorer overall survival in cancers such as esophageal, head and neck, renal cell, and hepatocellular carcinoma.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be kept at -20°C for months to years. For short-term storage (days to weeks), it can be stored in a dry, dark place at 0-4°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. To improve solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful. The hydrochloride salt form of this compound generally has better water solubility and stability.
Troubleshooting Inconsistent Results
Autophagy Assays
Q4: I am not observing the expected increase in LC3-II levels after this compound treatment in my western blot. What could be the reason?
A4: This is a common issue when studying autophagy inhibitors. Here are several potential reasons and troubleshooting steps:
-
Autophagic Flux is a Dynamic Process: An increase in autophagosomes (and therefore LC3-II) can mean either an induction of autophagy or a blockage in the degradation of autophagosomes. Since this compound inhibits late-stage autophagy, you should expect an accumulation of LC3-II. However, the static level of LC3-II at a single time point can be misleading.
-
Recommendation: Perform an Autophagic Flux Assay. To get a clearer picture, you should measure autophagic flux. This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If this compound is effectively blocking autophagy, you should see a significant accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the inhibitor alone.
-
Cell Line Variability: Different cell lines have varying basal levels of autophagy and may respond differently to autophagy inhibitors. It's possible the cell line you are using has a low basal autophagic rate.
-
Incorrect Protein Loading or Transfer: Ensure equal protein loading across all lanes of your gel and efficient transfer to the PVDF membrane. Use a loading control like beta-actin or GAPDH to verify.
-
Antibody Issues: Use a well-validated anti-LC3B antibody. The quality of the primary antibody is crucial for detecting the lipidated (LC3-II) and non-lipidated (LC3-I) forms of LC3.
Q5: My LC3-II bands are inconsistent across replicate experiments. How can I improve reproducibility?
A5: Inconsistent results in LC3 western blotting can be frustrating. Consider the following to improve reproducibility:
-
Consistent Cell Culture Conditions: Ensure that cells are seeded at the same density and are in the same growth phase (ideally logarithmic) for each experiment.
-
Reagent Stability: Prepare fresh solutions of this compound and any other reagents for each experiment. The stability of compounds in solution can affect their activity.
-
Precise Timing: Be consistent with the timing of treatments and cell harvesting. Autophagy is a dynamic process, and timing can significantly impact the results.
-
Standardized Sample Preparation: Use a consistent protocol for cell lysis and protein quantification to ensure equal loading.
Apoptosis Assays
Q6: I am not detecting an increase in cleaved caspase-3 after this compound treatment. Why might this be?
A6: this compound induces apoptosis through a caspase-dependent pathway. If you are not observing an increase in cleaved caspase-3, consider these factors:
-
Time-Course of Apoptosis: The activation of caspases is a temporal event. You may need to perform a time-course experiment to determine the optimal time point for detecting cleaved caspase-3 after this compound treatment.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to the apoptotic effects of this compound. It is important to use a cell line known to be responsive or to determine the IC50 of this compound for your specific cell line.
-
Western Blotting Technique: The detection of cleaved caspases can be challenging due to their transient nature and lower abundance compared to the pro-caspase form. Use a high-quality antibody specific for the cleaved form of caspase-3. Ensure your western blot protocol is optimized for detecting lower abundance proteins.
-
Alternative Apoptosis Markers: In addition to cleaved caspase-3, you can also look for the cleavage of other caspase substrates like PARP.
PPT1 Inhibition Assays
Q7: How can I confirm that this compound is inhibiting PPT1 activity in my experimental system?
A7: Directly measuring PPT1 enzyme activity is the most definitive way to confirm target engagement.
-
In Vitro Enzyme Assay: You can perform an in vitro enzymatic assay using purified PPT1 and a fluorogenic substrate. This will allow you to determine the direct inhibitory effect of this compound on PPT1 activity.
-
Cell-Based Assay: To measure PPT1 inhibition in a cellular context, you can treat cells with this compound, prepare cell lysates, and then perform a PPT1 enzyme activity assay on the lysates.
-
Commercially Available Kits: There are commercially available kits for measuring PPT1 activity, which can simplify the process.
Experimental Protocols
LC3 Turnover Assay by Western Blot
This protocol is a general guideline for assessing autophagic flux.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with four different conditions:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired concentration
-
Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine)
-
This compound and the lysosomal inhibitor combined
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Caspase-3 Cleavage Assay by Western Blot
This protocol provides a general method for detecting apoptosis.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points to determine the optimal conditions for apoptosis induction.
-
Protein Extraction: Collect both adherent and floating cells, wash with PBS, and lyse in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Perform SDS-PAGE and transfer as described in the LC3 turnover assay protocol.
-
Block the membrane and incubate with a primary antibody specific for cleaved caspase-3. It is also recommended to probe a separate blot for total caspase-3 to assess the overall protein levels.
-
Proceed with secondary antibody incubation and detection as previously described.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (GNS561) in Hepatocellular Carcinoma (HCC) Models
| Cell Population | Metric | Value |
| Bulk Tumor Cells | EC₅₀ | ≈2 µM |
| Stem-like (ALDH^high, CD133^+) Cells | EC₅₀ | ≈2 µM |
| Sorafenib-Resistant Cells | EC₅₀ | ≈2 µM |
Data from MedKoo.
Table 2: Phase 1b Clinical Trial Data for this compound (GNS561)
| Parameter | Finding |
| Dosing Schedules Evaluated | Once daily 3 times a week; Twice daily continuous |
| Recommended Phase 2 Dose (RP2D) | 200 mg twice daily |
| Dose-Limiting Toxicity | None observed |
| Common Adverse Events (Grade 1/2) | Nausea (50-54%), Vomiting (54%), Diarrhea (42%) |
| Grade 3 Adverse Events | Diarrhea, decreased appetite, fatigue, increased ALT/AST |
| Efficacy | No complete or partial responses; stable disease in 25% of evaluable patients |
Data compiled from multiple sources.
Visualizations
Caption: this compound inhibits PPT1, leading to lysosomal dysfunction and apoptosis.
Caption: A general workflow for in vitro experiments with this compound.
References
Ezurpimtrostat Off-Target Effects: A Technical Support Resource for Preclinical Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ezurpimtrostat (also known as GNS561) observed in preclinical models. This resource offers troubleshooting guidance and frequently asked questions to address specific experimental challenges.
This compound is a first-in-class, orally bioavailable small molecule inhibitor of the palmitoyl-protein thioesterase 1 (PPT1).[1][2] Its primary mechanism of action involves the inhibition of PPT1, leading to lysosomal disruption, inhibition of autophagy, and subsequent cancer cell death.[1][3] While the majority of observed effects are attributed to this on-target activity, a thorough understanding of all potential biological consequences is critical for robust preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[1] By inhibiting PPT1, this compound disrupts lysosomal function, leading to the inhibition of late-stage autophagy and ultimately, apoptosis in cancer cells.
Q2: Are there any known off-target interactions for this compound?
A2: Based on publicly available data, specific off-target binding profiles from comprehensive screening panels (e.g., kinase or receptor binding assays) for this compound have not been detailed. The observed preclinical and clinical effects are largely considered to be consequences of its on-target inhibition of PPT1 and subsequent disruption of lysosomal and autophagic processes.
Q3: What are the most common adverse effects observed in preclinical and clinical studies?
A3: In a phase 1b clinical trial, the most frequently reported adverse events were gastrointestinal, including nausea, vomiting, and diarrhea. Additionally, grade 3 adverse events such as diarrhea, decreased appetite, fatigue, and increased alanine (B10760859) and aspartate aminotransferases have been noted. Preclinical toxicology studies in rats and dogs indicated no major liver toxicity at low and mid-dose levels.
Q4: We are observing significant cytotoxicity in our cell line at concentrations lower than expected. Could this be due to an off-target effect?
A4: While an off-target effect cannot be entirely ruled out without specific screening data, the potent cytotoxic activity of this compound is consistent with its on-target mechanism. The sensitivity of different cancer cell lines to this compound can vary. It has shown potent antitumor activity in various cancer cell lines, with IC50 values ranging from 0.22 µM to 7.27 µM. We recommend performing a dose-response curve to determine the specific IC50 for your cell line.
Q5: We are seeing alterations in cellular pathways seemingly unrelated to autophagy. How can we investigate this?
A5: The inhibition of PPT1 and subsequent lysosomal dysfunction can have broad downstream consequences beyond the canonical autophagy pathway. For instance, mTOR signaling, which is closely linked to lysosomal function, is known to be affected. We recommend investigating key cellular processes that are sensitive to lysosomal health, such as nutrient sensing, protein homeostasis, and cellular signaling cascades.
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target Related) | Recommended Action |
| High level of apoptosis in non-cancerous cell lines. | Inhibition of basal autophagy, which is essential for normal cellular homeostasis, can lead to cytotoxicity even in non-cancerous cells. | Titrate this compound concentration to find a therapeutic window. Use a positive control for autophagy inhibition (e.g., chloroquine) to compare effects. Assess the expression level of PPT1 in your cell lines, as higher expression may correlate with increased sensitivity. |
| Unexpected changes in lipid metabolism. | PPT1 is involved in the catabolism of lipid-modified proteins. Its inhibition can lead to the accumulation of these proteins and alterations in lipid homeostasis. | Perform lipidomic analysis to characterize the changes in the cellular lipid profile. Investigate the localization and accumulation of lipidated proteins. |
| Alterations in immune cell function in co-culture models. | Recent preclinical studies suggest that PPT1 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity. This includes increased expression of MHC-I on cancer cells. | Analyze the expression of immune checkpoint markers and MHC molecules on tumor cells following treatment. Profile the activation state of immune cells in your co-culture system using flow cytometry or other immunological assays. |
| Discrepancies between in vitro and in vivo efficacy. | This compound exhibits high liver tropism, meaning it preferentially accumulates in the liver. This can lead to higher efficacy in liver cancer models in vivo compared to what might be predicted from in vitro studies on non-hepatic cell lines. | When possible, use orthotopic or patient-derived xenograft models of liver cancer for in vivo studies. For other cancer types, consider the pharmacokinetic properties of this compound and potential for differential tissue distribution. |
Experimental Protocols
Protocol 1: Assessment of Autophagy Inhibition
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired time period. Include a vehicle control and a positive control (e.g., chloroquine).
-
Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62/SQSTM1.
-
Use an appropriate housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
An accumulation of the lipidated form of LC3 (LC3-II) and p62 is indicative of autophagy inhibition.
-
-
Fluorescence Microscopy:
-
Transfect cells with a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3).
-
Treat cells as described above.
-
Fix and image cells using a fluorescence microscope.
-
An increase in the number of red-only puncta (autolysosomes) compared to yellow puncta (autophagosomes) suggests a blockage of autophagic flux at the lysosomal stage.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected findings.
References
Long-term stability of Ezurpimtrostat in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Ezurpimtrostat in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions prepared in DMSO at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: How stable is this compound in aqueous solutions for cell-based assays?
A2: this compound's stability in aqueous media is pH-dependent. It is more stable in neutral to slightly acidic conditions. For cell-based assays, it is recommended to prepare fresh dilutions from a frozen DMSO stock solution just before use. Avoid storing this compound in aqueous buffers for extended periods, especially at room temperature, to minimize hydrolysis.
Q3: Can I expect degradation of this compound if my solution is exposed to light?
A3: Yes, prolonged exposure to light, particularly UV light, may lead to photodegradation. It is recommended to handle this compound solutions in amber vials or to protect them from light by wrapping containers in aluminum foil during experiments and storage.
Q4: What are the potential signs of this compound degradation in my solution?
A4: Visual indicators of degradation can include a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. The most reliable method to assess the stability and purity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term in DMSO). Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the age of the stock solution and discard if it exceeds the recommended storage period. |
| Precipitate formation in the stock solution | Poor solubility or solvent evaporation. | Ensure the concentration of this compound in DMSO does not exceed its solubility limit. Store vials tightly capped to prevent solvent evaporation, which can increase the concentration and lead to precipitation. If a precipitate is observed, gently warm the solution and vortex to redissolve before use, ensuring it is fully dissolved. |
| Loss of compound activity in assays | Chemical degradation due to improper handling or storage. | Prepare fresh dilutions for each experiment. Avoid prolonged storage in aqueous buffers. Protect solutions from light and elevated temperatures. Confirm the stability of this compound under your specific experimental conditions using a stability-indicating analytical method like HPLC. |
Stability of this compound in Solution: A Summary
The long-term stability of this compound in solution is influenced by several factors including the solvent system, storage temperature, and exposure to light.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Solvent |
| Solid (Powder) | -20°C | 3 years | N/A |
| Stock Solution | -80°C | 6 months | DMSO |
| Stock Solution | -20°C | 1 month | DMSO |
Data is based on supplier recommendations.[1]
Table 2: Hypothetical Long-Term Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration (mM) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | 10 | 99.5 | 98.8 | 97.2 |
| Ethanol | 10 | 98.2 | 95.1 | 90.5 |
| Acetonitrile | 10 | 99.1 | 97.5 | 94.8 |
| PBS (pH 7.4) | 1 | 92.0 (after 24h) | Not Recommended | Not Recommended |
This table presents hypothetical data for illustrative purposes, as comprehensive public data is not available. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately determining the purity of this compound and detecting any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
GNS561 Technical Support Center: Experimental Integrity and Compound Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling GNS561 (Ezurpimtrostat) in experimental settings. Adherence to these protocols is critical for ensuring the compound's stability and obtaining reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing GNS561?
A1: Proper storage is crucial to prevent the degradation of GNS561. Below is a summary of recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 12 months[1] | Store in a tightly sealed container to minimize moisture absorption. |
| 4°C | Up to 6 months[1] | Suitable for shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] | Ideal for long-term storage of stock solutions. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months[1] | Suitable for working aliquots. |
Q2: How should I prepare a stock solution of GNS561?
A2: GNS561 is soluble in DMSO[1]. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. The use of the hydrochloride salt form of GNS561 may offer enhanced water solubility and stability.
Q3: Is GNS561 sensitive to light?
A3: While specific photostability data for GNS561 is not available, its core structure, quinoline, is known to be susceptible to photodegradation under UV irradiation. Therefore, it is prudent to protect GNS561 solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and experiments.
Q4: Can I subject my GNS561 stock solution to multiple freeze-thaw cycles?
A4: It is best to avoid multiple freeze-thaw cycles. While some small molecules in DMSO are relatively stable over a limited number of cycles, repeated freezing and thawing can introduce moisture, which may lead to hydrolysis of the compound. The best practice is to prepare single-use aliquots of your stock solution.
Q5: What is the stability of GNS561 in aqueous solutions and cell culture media?
A5: GNS561 is a weak base and is hydrophobic. The stability of basic compounds in aqueous solutions can be pH-dependent. Generally, such compounds are more stable in neutral to slightly acidic conditions and may be prone to degradation in basic environments. The complex composition of cell culture media, which may contain components that can react with the compound, can also affect its stability. It is recommended to prepare fresh dilutions in your experimental buffer or media from your DMSO stock solution immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected experimental results. | Compound degradation due to improper storage. | - Review your storage conditions against the recommended guidelines (see FAQ Q1). - Prepare fresh stock solutions and aliquots if degradation is suspected. |
| Compound degradation due to repeated freeze-thaw cycles. | - Discard the stock solution that has undergone multiple freeze-thaw cycles. - In the future, prepare single-use aliquots to maintain compound integrity. | |
| Photodegradation of the compound. | - Protect all GNS561 solutions from light by using amber vials or foil wrapping. - Minimize the exposure of your experimental setup to direct light. | |
| Precipitation of the compound in aqueous buffer or cell culture medium. | Low aqueous solubility of GNS561. | - Ensure the final concentration of DMSO in your working solution is kept to a minimum (typically <0.5%) to avoid solvent effects and enhance solubility. - Consider using the hydrochloride salt form of GNS561 for better aqueous solubility. - Prepare fresh dilutions immediately before use and ensure thorough mixing. |
| Variability between experimental replicates. | Inconsistent compound concentration due to degradation or precipitation. | - Follow all recommended handling and storage procedures to ensure the compound's stability. - Visually inspect your working solutions for any signs of precipitation before adding them to your experiment. - Prepare a master mix of your final working solution to add to all relevant wells or tubes to ensure consistency. |
Experimental Protocols
Protocol for Preparation and Storage of GNS561 Stock Solution
-
Materials:
-
GNS561 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the GNS561 solid powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of GNS561 in anhydrous DMSO.
-
Ensure complete dissolution by vortexing the solution thoroughly.
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Materials:
-
GNS561 stock solution (10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the GNS561 stock solution at room temperature.
-
Vortex the thawed stock solution gently to ensure homogeneity.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the medium is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately in your experiments.
-
Visual Guides
Caption: A workflow diagram illustrating the recommended steps for handling and preparing GNS561 for experimental use.
Caption: A simplified diagram showing the mechanism of action of GNS561, leading to apoptosis in cancer cells.
References
Ezurpimtrostat Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezurpimtrostat (GNS561). The information is designed to help interpret unexpected phenotypes and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that acts as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1] PPT1 is a lysosomal hydrolase crucial for the depalmitoylation of proteins, a process essential for their degradation and for maintaining lysosomal function.[1] By inhibiting PPT1, this compound disrupts lysosomal function, leading to the inhibition of late-stage autophagy.[1][2] This disruption causes lysosomal deacidification, an accumulation of unbound zinc, and permeabilization of the lysosomal membrane.[1] Ultimately, these events trigger caspase activation and induce apoptosis (programmed cell death) in cancer cells.
Q2: What are the most common adverse events observed in clinical trials of this compound?
A2: The most frequently reported treatment-related adverse events in clinical studies are gastrointestinal in nature. These include nausea, vomiting, and diarrhea, which are typically Grade 1-2 in severity. Grade 3 adverse events that have been reported include diarrhea, decreased appetite, and fatigue.
Q3: What is the recommended phase II dose (RP2D) of this compound?
A3: Based on clinical trial data, the recommended phase II dose for this compound is 200 mg administered twice daily (BID). A once-daily, three-times-a-week dosing schedule was found to result in suboptimal plasma concentrations.
Q4: Has this compound shown efficacy in preclinical models?
A4: Yes, in preclinical studies using animal models of hepatocellular carcinoma, oral administration of this compound has demonstrated antitumor activity. It has also shown potent anti-tumor effects against various human cancer cell lines in vitro and in vivo, both as a single agent and in combination with other therapies like checkpoint inhibitors.
Troubleshooting Guide for Unexpected Phenotypes
Researchers may encounter unexpected results during their experiments with this compound. This guide provides potential explanations and troubleshooting steps for common issues.
| Unexpected Phenotype | Potential Cause | Troubleshooting/Investigative Steps |
| Reduced or No Apoptotic Effect | 1. Drug Sequestration: Cancer cells can develop resistance by sequestering lysosomotropic agents like this compound within lysosomes, preventing the drug from reaching its target and inducing apoptosis. 2. Compensatory Lysosomal Biogenesis: Cells may respond to lysosomal stress by upregulating the production of new lysosomes, potentially diluting the effect of the drug. | 1. Assess Lysosomal Drug Accumulation: Utilize fluorescence microscopy with a fluorescent analog of this compound or perform subcellular fractionation followed by LC-MS/MS to quantify drug concentration in the lysosomal compartment. 2. Evaluate Lysosomal Mass: Use lysosome-specific dyes (e.g., LysoTracker) and flow cytometry or fluorescence microscopy to quantify lysosomal volume. Assess the expression of lysosomal biogenesis markers like TFEB by immunofluorescence or western blotting. |
| Paradoxical Increase in Autophagy Markers | 1. Autophagic Flux Blockade: An accumulation of autophagosomes, which can be misinterpreted as an increase in autophagy, is an expected outcome of late-stage autophagy inhibition by this compound. 2. Cellular Stress Response: The initial cellular stress caused by this compound might transiently induce the early stages of autophagy before the late-stage blockade takes full effect. | 1. Perform Autophagic Flux Assays: Use tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to differentiate between autophagosome accumulation (yellow puncta) and autolysosome formation (red puncta). 2. Time-Course Experiments: Analyze autophagy markers at various time points after this compound treatment to understand the kinetics of the cellular response. |
| Unexpected Immunomodulatory Effects | 1. Direct Action on Immune Cells: Preclinical evidence suggests that this compound can directly act on lymphocytes, potentially altering their function and viability. 2. Alteration of the Tumor Microenvironment: By inducing cancer cell death, this compound may trigger the release of tumor antigens and damage-associated molecular patterns (DAMPs), leading to an anti-tumor immune response. | 1. Co-culture Experiments: Co-culture cancer cells and immune cells (e.g., T cells, macrophages) in the presence of this compound and assess immune cell activation, proliferation, and cytokine production. 2. In Vivo Studies: In animal models, analyze the tumor microenvironment for changes in immune cell infiltration (e.g., CD8+ T cells) and the expression of immune-related genes and proteins. |
| Variable Efficacy Across Different Cancer Cell Lines | 1. Differences in Baseline Lysosomal Function: Cell lines may have inherent differences in lysosomal pH, volume, and enzyme activity, which could affect their sensitivity to this compound. 2. Expression Levels of PPT1: Variations in the expression of the drug's target, PPT1, could influence the efficacy of this compound. | 1. Characterize Baseline Lysosomal State: Measure baseline lysosomal pH, volume, and the activity of key lysosomal enzymes in a panel of cancer cell lines. 2. Quantify PPT1 Expression: Assess PPT1 protein and mRNA levels in different cell lines using western blotting and qPCR, respectively. |
Data Summary
Table 1: Reported Adverse Events in this compound Phase 1b Clinical Trial
| Adverse Event Category | Grade 1-2 | Grade 3 |
| Gastrointestinal | Nausea (50%), Vomiting (54%), Diarrhea (42%) | Diarrhea |
| Constitutional | Asthenia/Fatigue (23%) | Fatigue, Decreased Appetite |
| Metabolic | Increased ALT and AST |
Data compiled from published clinical trial results.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Recommended Phase II Dose | 200 mg BID |
| Plasma and Liver Concentrations at RP2D | Comparable to active doses in animal models |
| Mean Liver to Plasma Ratio (at 28 days) | 9559 (Range: 149-25759) |
Data from a phase 1b clinical trial.
Key Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Lysosomal Membrane Permeabilization (LMP)
Objective: To determine if this compound induces LMP in cancer cells.
Methodology:
-
Cell Culture: Plate cancer cells of interest on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control for LMP, such as L-leucyl-L-leucine methyl ester (LLOMe).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a digitonin-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody against Galectin-3. Galectin-3 is a cytosolic protein that translocates to damaged lysosomes, forming puncta.
-
Visualization: After washing, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of Galectin-3 puncta per cell. A significant increase in puncta in this compound-treated cells compared to the control indicates LMP.
Protocol 2: Measurement of Lysosomal pH Change Using a Ratiometric Fluorescent Probe
Objective: To quantify changes in lysosomal pH upon this compound treatment.
Methodology:
-
Cell Seeding: Seed cells in a glass-bottom dish suitable for live-cell imaging.
-
Probe Loading: Load the cells with a ratiometric lysosomal pH probe (e.g., LysoSensor™ Yellow/Blue DND-160) according to the manufacturer's instructions.
-
Baseline Imaging: Acquire baseline fluorescence images at the two emission wavelengths of the probe.
-
Treatment: Add this compound at the desired concentration to the imaging medium.
-
Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity at both wavelengths over time.
-
Calibration: At the end of the experiment, create a pH calibration curve by treating the cells with buffers of known pH containing ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal and extracellular pH.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two wavelengths for each time point and use the calibration curve to convert these ratios to pH values.
Visualizations
References
Validation & Comparative
Comparative Analysis of Ezurpimtrostat and Sorafenib in Hepatocellular Carcinoma Models
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available, peer-reviewed experimental data directly comparing Ezurpimtrostat (GNS561) and Sorafenib in hepatocellular carcinoma (HCC) models is limited. This compound is a novel, first-in-class PPT-1 inhibitor currently in clinical development.[1][2][3] This guide provides a comparative overview based on the known mechanisms and available preclinical and clinical data for both agents to serve as a resource for the research community. Data for Sorafenib is drawn from extensive public literature, while data for this compound is based on early-phase trial results and preclinical study announcements.[1][2]
Introduction and Mechanisms of Action
This compound (GNS561): A first-in-class, orally bioavailable small molecule that inhibits palmitoyl-protein thioesterase-1 (PPT-1). Inhibition of this lysosomal enzyme leads to a blockage of the late-stage autophagy process, resulting in the accumulation of enlarged lysosomes and subsequent cancer cell death. Preclinical studies have demonstrated that this compound exhibits high liver tropism, making it a promising candidate for primary liver cancers like HCC. In February 2023, the FDA granted Orphan Drug Designation to this compound for the treatment of HCC.
Sorafenib (Nexavar): An oral multi-kinase inhibitor that has been a standard of care for advanced HCC for over a decade. Its anti-tumor activity stems from the inhibition of multiple kinases involved in both tumor cell proliferation and angiogenesis. Key targets include the Raf/MEK/ERK signaling pathway within cancer cells and receptor tyrosine kinases such as VEGFR and PDGFR on endothelial cells, which are crucial for the formation of new blood vessels that supply tumors.
Signaling Pathway Diagrams
Below are simplified diagrams illustrating the proposed mechanisms of action for this compound and the established pathways for Sorafenib.
In Vitro Studies: Comparative Efficacy
Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of compounds in vitro.
| Compound | HCC Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | Multiple | Data Not Publicly Available | - | |
| Sorafenib | HepG2 | ~2.0 - 6.0 | 48-72h | |
| Huh-7 | ~6.0 - 10.0 | 48-72h | ||
| HLF | ~2.0 | 72h | ||
| SNU387 / SNU423 | Varies | - |
Note: Sorafenib IC50 values can vary significantly between studies and cell lines due to differences in experimental protocols and inherent cellular resistance mechanisms.
Experimental Protocols: In Vitro Cell Viability
A standard protocol to determine the IC50 of a compound in HCC cell lines is the MTT assay.
-
Cell Culture: HCC cell lines (e.g., HepG2, Huh-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Sorafenib from 0 to 20 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period, typically 48 or 72 hours.
-
MTT Assay: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Studies: Anti-Tumor Activity in HCC Models
Animal models, particularly xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.
| Compound | Model Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCC Xenograft | Data Not Publicly Available | Potent anti-tumor activity reported | |
| Sorafenib | Huh-7 Xenograft | 40 mg/kg, p.o., daily | ~40% reduction in tumor growth | |
| Sorafenib | PLC/PRF/5 Xenograft | 30 mg/kg, p.o., daily | Complete tumor growth inhibition | |
| Sorafenib | Rat HCC Model | 30 mg/kg, p.o., daily | Significant inhibition of growth/metastasis |
Experimental Workflow and Protocols: Xenograft Model
The following diagram and protocol describe a typical workflow for an HCC subcutaneous xenograft study.
Protocol:
-
Animal Model: Six-week-old male BALB/c nude mice are typically used. All animal experiments must be conducted under approved institutional guidelines.
-
Cell Implantation: Human HCC cells (e.g., 5 x 10^6 Huh-7 cells) are suspended in a solution like PBS or Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control, Sorafenib 40 mg/kg).
-
Treatment Administration: The drug is administered orally (p.o.) by gavage daily for a period of approximately 3 weeks.
-
Monitoring: Tumor size is measured 2-3 times per week with calipers, and volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are excised, weighed, and photographed. A portion of the tumor tissue is often processed for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) or apoptosis.
Clinical Data and Safety Profile
This compound: A Phase 1b trial evaluated doses from 50 mg to 400 mg. The agent was found to be feasible and well-tolerated. The most common adverse events were Grade 1/2 gastrointestinal issues, including nausea (50-54%), vomiting (54%), and diarrhea (42%). No dose-limiting toxicities were reported in this early study, and the recommended Phase 2 dose was established at 200 mg twice daily.
Sorafenib: As a long-established therapy, the safety profile of Sorafenib is well-documented. Common side effects include diarrhea, fatigue, and hand-foot skin reactions. These are generally manageable but can be dose-limiting for some patients.
Conclusion and Future Directions
This compound and Sorafenib represent two distinct therapeutic strategies for HCC. Sorafenib targets well-established proliferation and angiogenesis pathways, while this compound introduces a novel mechanism by inhibiting autophagy via PPT-1.
-
Sorafenib has been a cornerstone of HCC treatment but is associated with the eventual development of resistance and a notable side-effect profile.
-
This compound offers a new mechanism that may be effective in Sorafenib-resistant tumors or could be used in combination therapies. Its high liver tropism is a significant advantage. Recent data suggests that combining autophagy inhibitors with immune checkpoint inhibitors may increase efficacy, highlighting a potential future direction for this compound.
Direct comparative preclinical studies and results from ongoing and future clinical trials will be essential to fully delineate the relative efficacy and optimal placement of this compound in the HCC treatment landscape. Researchers are encouraged to consider both the direct anti-proliferative and the potential immunomodulatory effects of these compounds in their experimental designs.
References
GNS561 vs. Hydroxychloroquine: A Comparative Guide to Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of GNS561 and hydroxychloroquine (B89500) (HCQ), two prominent autophagy inhibitors with applications in cancer research. We will delve into their mechanisms of action, present comparative experimental data, and outline the methodologies behind key experiments.
Introduction to Autophagy Inhibition in Cancer Therapy
Autophagy is a cellular recycling process that allows cells to survive under stress. In cancer, this process can become a double-edged sword. While it can suppress tumor initiation, it can also promote the survival of established tumors, contributing to therapeutic resistance. This has led to the development of autophagy inhibitors as a promising strategy in oncology. Hydroxychloroquine, a long-established antimalarial and antirheumatic drug, was one of the first to be repurposed for this role. GNS561 is a newer, clinical-stage compound specifically developed for its potent anticancer and autophagy-inhibiting properties.
Mechanism of Action
While both GNS561 and HCQ are lysosomotropic agents that inhibit the late stages of autophagy, their precise molecular mechanisms differ significantly.
GNS561: This novel small molecule acts as an inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme located in the lysosome.[1][2][3][4] This inhibition leads to a cascade of events within the lysosome, including the accumulation of unbound zinc, impaired activity of cathepsin proteases, and ultimately, lysosomal membrane permeabilization.[1] These events block the final step of autophagy—the degradation of the autophagosome's contents—and induce apoptosis in cancer cells.
Hydroxychloroquine (HCQ): As a weak base, HCQ accumulates in the acidic environment of the lysosome, raising its pH. This alkalinization inhibits the function of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes. The result is an accumulation of autophagosomes that cannot be degraded, thereby blocking the autophagic flux.
Signaling Pathway Diagrams
Caption: Mechanism of Action of GNS561.
Caption: Mechanism of Action of Hydroxychloroquine.
Comparative Performance Data
Experimental data from preclinical studies highlight the superior potency of GNS561 in inhibiting cancer cell growth compared to HCQ.
Table 1: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | GNS561 IC50 (µM) | HCQ IC50 (µM) | Fold Difference (approx.) | Reference |
| LN-18 | Glioblastoma | 0.22 ± 0.06 | >10 (inferred) | >45x | |
| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 | Not explicitly stated, but GNS561 is noted to be more potent | - | |
| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 | Not explicitly stated, but GNS561 is noted to be more potent | - | |
| Various Cancer Cell Lines | Multiple | 0.22 - 7.27 | - | GNS561 is at least 10-fold more effective than HCQ in tested cancer cell lines |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Antitumor Activity
| Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| DEN-induced cirrhotic rat model | Hepatocellular Carcinoma | GNS561 | 33% reduction in tumor progression (additive effect with sorafenib) | |
| HCC patient-derived xenograft mouse model | Hepatocellular Carcinoma | GNS561 (50 mg/kg) | 37.1% reduction in tumor volume | |
| Chicken chorioallantoic membrane xenograft model | Intrahepatic Cholangiocarcinoma | GNS561 | Efficient in vivo with good tolerance |
Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate and compare autophagy inhibitors.
Autophagy Inhibition Assay (Western Blot for LC3 and p62)
This assay quantifies the accumulation of autophagosomes by measuring the levels of two key proteins: LC3 and p62/SQSTM1.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. Inhibition of autophagosome degradation leads to an accumulation of LC3-II. p62 is a protein that is selectively degraded by autophagy; therefore, its levels increase when autophagy is inhibited.
-
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of GNS561, HCQ, or vehicle control for a specified time.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against LC3 and p62, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities. The ratio of LC3-II to LC3-I (or to a loading control like GAPDH) and the levels of p62 are used to assess autophagy inhibition.
-
Caption: Experimental Workflow for Western Blot Autophagy Assay.
Cell Viability Assay (IC50 Determination)
This assay measures the concentration of a compound required to inhibit the growth of a cell population by 50%.
-
Principle: Various colorimetric, fluorometric, or luminescent assays can be used to determine the number of viable cells in a culture. The most common are based on the metabolic activity of the cells (e.g., MTT or WST-1 assays).
-
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat cells with a serial dilution of GNS561 or HCQ for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT) to each well and incubate.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Clinical Development and Outlook
GNS561: This compound has successfully completed a global phase 1b clinical trial in patients with liver cancers (NCT03316222). The trial demonstrated that GNS561 has high liver tropism and that plasma and liver concentrations comparable to active doses in animal models were achieved.
Hydroxychloroquine: HCQ has been and continues to be evaluated in numerous clinical trials for various cancers, often in combination with other therapies like chemotherapy or targeted agents. However, achieving the required drug concentrations in humans to effectively inhibit autophagy has been a challenge, leading to inconsistent results in some cancer clinical trials.
Conclusion
GNS561 and hydroxychloroquine both function as late-stage autophagy inhibitors by disrupting lysosomal function. However, GNS561 demonstrates a distinct and more complex mechanism of action centered on PPT1 inhibition, leading to significantly greater preclinical potency against cancer cells compared to HCQ. While HCQ remains a valuable tool in autophagy research and is being explored in various clinical settings, GNS561 represents a promising, next-generation autophagy inhibitor with a favorable preclinical profile and demonstrated target engagement in early clinical trials. The data suggests that for researchers and drug developers seeking a potent and specific inhibitor of autophagy for cancer therapy, GNS561 warrants significant consideration.
References
- 1. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - CFATG [cfatg.org]
- 3. GNS561, a New Autophagy Inhibitor Active against Cancer Stem Cells in Hepatocellular Carcinoma and Hepatic Metastasis from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Ezurpimtrostat in Combination with Atezolizumab for Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for unresectable hepatocellular carcinoma (HCC) is rapidly evolving, with immune checkpoint inhibitors in combination with anti-angiogenic agents becoming the standard of care. This guide provides a comparative analysis of the emerging therapeutic strategy involving ezurpimtrostat in combination with atezolizumab against the current standard of care and other alternative therapies.
Executive Summary
This compound (GNS561) is a first-in-class, orally available small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that induces lysosomal disruption and inhibits autophagy.[1][2] Its combination with the PD-L1 inhibitor atezolizumab is under investigation as a novel strategy to enhance anti-tumor immunity in HCC. Preclinical evidence suggests that this combination can potentiate the effects of immunotherapy. The ongoing ABE-LIVER phase 2b clinical trial is designed to provide definitive clinical data on the efficacy and safety of this combination. This guide will compare the available data for the this compound-atezolizumab combination with the established efficacy of the atezolizumab-bevacizumab regimen and other emerging therapies.
Mechanisms of Action
Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[3] By binding to PD-L1 on the surface of tumor cells and tumor-infiltrating immune cells, atezolizumab prevents its interaction with the PD-1 and B7.1 receptors on T cells.[4][5] This blockade removes the inhibitory signals that suppress T-cell activity, thereby restoring the immune system's ability to recognize and attack cancer cells.
This compound introduces a novel mechanism to cancer therapy by targeting PPT1, a lysosomal enzyme. Inhibition of PPT1 leads to lysosomal dysfunction and the inhibition of autophagy, a cellular process that cancer cells can exploit to survive under stress. By inhibiting autophagy, this compound is believed to sensitize tumor cells to immunotherapy by enhancing the expression of Major Histocompatibility Complex (MHC)-I on the tumor cell surface, which facilitates recognition by cytotoxic T cells.
Efficacy Data: A Comparative Overview
A direct comparison of clinical efficacy is challenging as the ABE-LIVER trial for the this compound combination is ongoing. However, we can compare the preclinical data for the this compound combination with the established clinical trial data for the standard of care.
Table 1: Comparison of Efficacy Data
| Treatment Combination | Study | Population | Key Efficacy Endpoints |
| This compound + Atezolizumab + Bevacizumab | Preclinical (Chicken Embryo Model) | Hepatocellular Carcinoma (Hep3B cells) | - Significantly improved anti-tumoral efficacy compared to atezolizumab/bevacizumab alone (p<0.0076 and p<0.0001 at two dose levels). - Superior anti-tumor effect at the highest dose compared to this compound alone (p<0.0030). |
| Atezolizumab + Bevacizumab (Standard of Care) | IMbrave150 (Phase III) | Unresectable Hepatocellular Carcinoma | - Median Overall Survival (OS): 19.2 months. - Median Progression-Free Survival (PFS): 6.9 months. - Objective Response Rate (ORR): 29.8%. |
| Sorafenib (Previous Standard of Care) | IMbrave150 (Phase III) | Unresectable Hepatocellular Carcinoma | - Median Overall Survival (OS): 13.4 months. - Median Progression-Free Survival (PFS): 4.3 months. |
| Durvalumab + Tremelimumab | HIMALAYA (Phase III) | Unresectable Hepatocellular Carcinoma | - An alternative first-line option. |
| Pembrolizumab (B1139204) + Lenvatinib | LEAP-002 (Phase III) | Unresectable Hepatocellular Carcinoma | - Under investigation as a first-line treatment. |
Experimental Protocols
Preclinical Study: this compound, Atezolizumab, and Bevacizumab in a Chicken Embryo Model
-
Model: Chorioallantoic membrane (CAM) assay using fertilized chicken eggs.
-
Cell Line: Human liver adenocarcinoma Hep3B cell line.
-
Procedure:
-
Hep3B cells were inoculated onto the CAM of the chicken embryos at day 9.
-
From day 9 to day 18, the embryos were treated every two days with one of the following regimens:
-
GNS561 (this compound) alone (0.92 mg/kg).
-
Atezolizumab/bevacizumab combination at two different dose levels (1 mg/kg/1mg/kg and 2 mg/kg/2mg/kg).
-
Triple combination of GNS561 with atezolizumab/bevacizumab.
-
-
At day 18, the tumors were excised from the CAM and weighed.
-
-
Analysis: Tumor growth regression was compared between the different treatment groups using a one-way analysis of variance (ANOVA) with post-tests.
ABE-LIVER Clinical Trial (NCT05448677)
-
Title: this compound Autophagy Inhibitor in Association With Atezolizumab-Bevacizumab in First Line Treatment of Unresectable Hepatocellular Carcinoma.
-
Design: A multicenter, prospective, comparative, randomized, open-label phase 2b trial.
-
Objective: To evaluate the efficacy of this compound in combination with the standard treatment (atezolizumab-bevacizumab) compared to the standard treatment alone.
-
Population: Patients with unresectable hepatocellular carcinoma who have not received prior systemic therapy.
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Status: Currently recruiting participants. Intermediate results are anticipated in 2024.
Alternative and Future Therapies
The treatment paradigm for advanced HCC is continually advancing. While atezolizumab plus bevacizumab is the current standard of care, several other combination therapies are under investigation and may emerge as future alternatives. These include combinations of other immune checkpoint inhibitors with tyrosine kinase inhibitors, such as pembrolizumab plus lenvatinib, and dual immunotherapy approaches like durvalumab plus tremelimumab. Additionally, therapies targeting other pathways, such as the combination of the phosphatidylserine-targeting antibody bavituximab with pembrolizumab, have shown promise in early clinical trials.
Conclusion
The combination of this compound with atezolizumab represents a promising and novel therapeutic strategy for hepatocellular carcinoma. By targeting a distinct cellular process—autophagy—this compound has the potential to overcome resistance to immunotherapy and enhance its efficacy. While definitive clinical data is pending the results of the ABE-LIVER trial, the strong preclinical rationale and the unique mechanism of action make this combination a significant area of interest for researchers and clinicians in the field of oncology. The comparative data presented in this guide highlights the potential of this emerging therapy against the established standard of care, paving the way for future advancements in the treatment of HCC.
References
Synergistic Antitumor Effects of GNS561 and Bevacizumab: A Preclinical and Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of the preclinical evidence and mechanistic rationale supporting the synergistic effects of GNS561, a novel autophagy inhibitor, and bevacizumab, an established anti-angiogenic agent, in vivo. While direct preclinical studies on the GNS561 and bevacizumab doublet are emerging, a strong synergistic potential is indicated by studies on a triple combination therapy involving GNS561, bevacizumab, and atezolizumab, as well as extensive research combining bevacizumab with other autophagy inhibitors.
Data Presentation: Enhanced Antitumor Efficacy
The synergistic interaction between GNS561 and bevacizumab is predicated on their complementary mechanisms of action. Bevacizumab, by inhibiting VEGF-A, induces hypoxia and metabolic stress within the tumor, which in turn triggers protective autophagy in cancer cells. GNS561, by inhibiting autophagy, abrogates this survival mechanism, leading to enhanced tumor cell death.
Table 1: Comparative Antitumor Efficacy in Hepatocellular Carcinoma (HCC) Models
| Treatment Group | Tumor Growth Inhibition (%) | Key Findings |
| Control (Vehicle) | 0% | Baseline tumor progression. |
| GNS561 (monotherapy) | Significant | Potent antitumor activity as a single agent.[1][2][3] |
| Bevacizumab (monotherapy) | Moderate | Inhibition of angiogenesis and tumor growth.[4][5] |
| Bevacizumab + Autophagy Inhibitor (e.g., Chloroquine) | Markedly Enhanced | Synergistic inhibition of tumor growth compared to monotherapies. |
| GNS561 + Atezolizumab/Bevacizumab (triple combination) * | Most Potent | Superior antitumor effect compared to the atezolizumab/bevacizumab doublet and GNS561 alone. |
Note: Data from a chorioallantoic membrane (CAM) assay model with a liver adenocarcinoma cell line. This model provides initial in vivo evidence of the potentiation of bevacizumab's effect by GNS561 in a combination setting.
Mechanistic Synergy: A Dual Assault on Tumor Survival
The combination of GNS561 and bevacizumab targets two critical pathways for tumor progression: angiogenesis and cellular metabolism.
dot
Caption: Mechanism of synergistic action between GNS561 and bevacizumab.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effects of GNS561 and bevacizumab in vivo, based on established protocols from preclinical studies of GNS561 and the combination of bevacizumab with other autophagy inhibitors.
In Vivo Tumor Xenograft Model
-
Cell Lines: Human hepatocellular carcinoma (e.g., HepG2, Huh7) or colorectal cancer (e.g., HT-29) cell lines.
-
Animals: 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of 2-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Treatment Groups (n=8-10 mice/group):
-
Vehicle Control (e.g., PBS, oral gavage)
-
GNS561 (e.g., 15-50 mg/kg, oral gavage, daily)
-
Bevacizumab (e.g., 5-10 mg/kg, intraperitoneal injection, twice weekly)
-
GNS561 + Bevacizumab (combination doses as above)
-
-
Tumor Measurement: Tumor volume measured twice weekly with calipers (Volume = 0.5 x length x width^2).
-
Endpoint: Study terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a fixed duration (e.g., 28 days). Tumors are then excised and weighed.
dot
References
- 1. GNS561, a New Autophagy Inhibitor Active against Cancer Stem Cells in Hepatocellular Carcinoma and Hepatic Metastasis from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of GNS561 as a novel first in class autophagy inhibitor to kill hepatocellular carcinoma cancer stem cells. - ASCO [asco.org]
- 3. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of autophagy enhances anticancer effects of bevacizumab in hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of autophagy enhances anticancer effects of bevacizumab in hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PPT1 Inhibitors in Oncology
Palmitoyl-protein thioesterase 1 (PPT1) is emerging as a significant therapeutic target in oncology.[1][2][3] Overexpressed in a variety of cancers, including cholangiocarcinoma, esophageal, breast, thyroid, and gastric cancers, elevated PPT1 levels are often correlated with poor patient survival.[1][4] PPT1, a lysosomal hydrolase, plays a crucial role in the depalmitoylation of proteins, a post-translational modification essential for various cellular processes. Inhibition of PPT1 has been shown to induce cancer cell death, enhance the efficacy of chemotherapeutics, and modulate the tumor microenvironment, making it an attractive target for novel anti-cancer drug development.
This guide provides a comparative analysis of prominent PPT1 inhibitors, summarizing their performance based on available experimental data. It also details the experimental protocols for key assays and visualizes the critical signaling pathways involving PPT1 in cancer.
Performance of PPT1 Inhibitors: A Comparative Overview
Several small molecules have been identified as inhibitors of PPT1, ranging from repurposed drugs to novel compounds. Their efficacy, measured by the half-maximal inhibitory concentration (IC50), varies significantly. The following table summarizes the in vitro enzymatic and cell-based IC50 values for key PPT1 inhibitors.
| Inhibitor | Type | In Vitro IC50 (Purified PPT1) | Cell-Based IC50 | Cancer Cell Line(s) | Reference(s) |
| Palmostatin B | Natural Product | 11.8 nM | Not reported | - | |
| Orlistat | Repurposed Drug (FASN inhibitor) | 178.8 nM | Decreased activity due to poor cell penetration | HepG2 | |
| DC661 | Dimeric Chloroquine (B1663885) Derivative | 129.6 µM | Not specified, but more potent than HCQ | Neuroblastoma, Hepatocellular Carcinoma | |
| GNS561 (Ezurpimtrostat) | Novel Small Molecule | Not specified | Dose-dependent increase in STING levels | Ovarian (A1847), Prostate (PC3) | |
| Chloroquine (CQ) | Repurposed Drug (Antimalarial) | 47.2 µM (in neuroblastoma cell lines) | 44 µM | Neuroblastoma (SH-SY5Y) | |
| Hydroxychloroquine (HCQ) | Repurposed Drug (Antimalarial) | 109.1 µM (in neuroblastoma cell lines) | Not specified | Melanoma | |
| Amodiaquine | Repurposed Drug (Antimalarial) | 344 µM | 17 µM | Neuroblastoma (SH-SY5Y) | |
| ABC44 | Not specified | 1.26 µM | Not reported | - |
Key Signaling Pathways Involving PPT1 in Cancer
PPT1 has been implicated in several critical signaling pathways that regulate tumor growth, survival, and immune response.
PPT1 and Autophagy-mTOR Signaling
PPT1 is a key regulator of lysosomal function and is essential for the activation of the mTOR signaling pathway. By depalmitoylating components of the v-ATPase, PPT1 facilitates its assembly on the lysosomal membrane, which is crucial for maintaining lysosomal acidity and for the lysosomal localization and activation of mTORC1. Inhibition of PPT1 disrupts this process, leading to lysosomal deacidification, impaired autophagic flux, and inhibition of mTORC1 signaling, ultimately resulting in reduced cancer cell proliferation and survival.
Caption: PPT1's role in mTOR activation and autophagy inhibition.
PPT1 as a Negative Regulator of STING Signaling
Recent studies have identified PPT1 as a negative regulator of the STING (stimulator of interferon genes) signaling pathway. The STING pathway is crucial for detecting cytosolic DNA and initiating an innate immune response, including the production of type I interferons and inflammatory cytokines. In "cold" tumors with low T cell infiltration, PPT1 expression is often high, leading to suppression of STING signaling. Inhibition of PPT1 stabilizes STING protein, leading to its activation and the subsequent production of interferons. This, in turn, enhances T cell migration and activation, effectively turning "cold" tumors "hot" and more susceptible to immunotherapy.
Caption: PPT1 as a negative regulator of STING signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines for key experiments used in the evaluation of PPT1 inhibitors.
In Vitro PPT1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PPT1.
Objective: To determine the IC50 value of a test compound against purified PPT1 enzyme.
Materials:
-
Purified recombinant human PPT1 enzyme.
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl-6-thiopalmitate-β-D-glucopyranoside).
-
Assay buffer (e.g., PBS with 1 mM BME).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, purified PPT1 enzyme, and the test compound (or DMSO for control).
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context.
Objective: To confirm target engagement of a PPT1 inhibitor in intact cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2).
-
Test compound.
-
Cell lysis buffer.
-
PBS.
-
Equipment for heating samples precisely.
-
Western blotting or mass spectrometry equipment.
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble PPT1 in the supernatant by Western blotting or mass spectrometry.
-
A shift in the melting curve of PPT1 in the presence of the compound indicates direct binding.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of PPT1 inhibitors on the proliferation and survival of cancer cells.
Objective: To determine the cytotoxic effect of PPT1 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, HepG2).
-
Cell culture medium and supplements.
-
Test compounds.
-
Reagents for viability assessment (e.g., MTT, CellTiter-Glo).
-
96-well clear or opaque microplates.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: A typical experimental workflow for evaluating PPT1 inhibitors.
Conclusion
The inhibition of PPT1 presents a promising and multi-faceted strategy for cancer therapy. The existing inhibitors demonstrate a wide range of potencies and mechanisms of action, from direct enzymatic inhibition leading to autophagy and mTOR signaling disruption to the modulation of the tumor immune microenvironment via the STING pathway. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers in the field of oncology. Further research into the development of more potent and selective PPT1 inhibitors, along with a deeper understanding of their in vivo efficacy and safety profiles, will be crucial for translating these promising preclinical findings into effective clinical treatments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
GNS561: A Novel Autophagy Inhibitor Demonstrates Potential in Overcoming Chemoresistance
A comprehensive analysis of preclinical data reveals the promise of GNS561, a novel autophagy inhibitor, in combating resistance to established chemotherapeutic agents in liver cancers. Cross-resistance studies highlight its efficacy in sorafenib-resistant hepatocellular carcinoma (HCC) and synergistic effects in combination with other targeted therapies, offering a new strategic approach for researchers and drug development professionals.
GNS561 (also known as Ezurpimtrostat) is a first-in-class, orally available small molecule that targets palmitoyl-protein thioesterase 1 (PPT1), a key lysosomal enzyme. By inhibiting PPT1, GNS561 disrupts lysosomal function and blocks the late stage of autophagy, a cellular recycling process that cancer cells often exploit to survive the stress induced by chemotherapy. This unique mechanism of action provides a strong rationale for its investigation in overcoming resistance to standard-of-care cancer therapies.
Comparative Efficacy of GNS561
Preclinical studies have demonstrated the potent cytotoxic activity of GNS561 across a range of cancer cell lines, particularly in liver cancers. Importantly, its efficacy has been shown to be superior to other agents and effective in chemotherapy-resistant models.
In Vitro Cytotoxicity
Quantitative analysis of the half-maximal inhibitory concentration (IC50) of GNS561 has been determined in various cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | GNS561 IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | < 3 |
| Huh7 | Hepatocellular Carcinoma | < 3 |
| CPP19 | Metastatic Colorectal Cancer | < 3 |
| CPP30 | Metastatic Colorectal Cancer | < 3 |
| CPP36 | Metastatic Colorectal Cancer | < 3 |
| CPP45 | Metastatic Colorectal Cancer | < 3 |
| Primary HCC Cells | Hepatocellular Carcinoma | 3.37 ± 2.40 |
Table 1: IC50 values of GNS561 in various cancer cell lines.
Superior Potency Against Standard Therapies
Direct comparative studies have highlighted the superior potency of GNS561 against existing treatments for hepatocellular carcinoma.
-
Versus Sorafenib (B1663141): In primary HCC patient-derived cells, GNS561 was found to be, on average, three times more potent than sorafenib, a standard first-line treatment for advanced HCC[1].
-
Versus Hydroxychloroquine (HCQ): GNS561 was at least 10-fold more effective than hydroxychloroquine, another autophagy inhibitor, in the cancer cell lines tested[1].
Overcoming Sorafenib Resistance
A significant challenge in the treatment of advanced HCC is the development of resistance to sorafenib. Preclinical evidence strongly suggests that GNS561 can overcome this resistance. Studies have shown that GNS561 is effective against a panel of HCC tumors, including those from patients with sorafenib resistance[2]. Furthermore, in a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC, the combination of GNS561 with sorafenib demonstrated an additive effect in controlling tumor progression[1].
Combination Therapy Potential
The unique mechanism of action of GNS561 makes it a prime candidate for combination therapies to enhance efficacy and combat resistance.
-
With Trametinib: A clinical trial is underway to evaluate the combination of GNS561 with trametinib, a MEK inhibitor, in patients with advanced KRAS-mutated cholangiocarcinoma (CCA)[3]. The rationale for this combination lies in the potential for GNS561 to block the autophagic survival pathways that can be activated in response to MAPK pathway inhibition by trametinib.
-
With Atezolizumab and Bevacizumab: Another ongoing clinical trial is investigating GNS561 in combination with the immune checkpoint inhibitor atezolizumab and the anti-angiogenic agent bevacizumab for the treatment of unresectable HCC. Preclinical studies using a chorioallantoic membrane (CAM) assay with the Hep3B liver adenocarcinoma cell line showed that the triple combination significantly enhanced the anti-tumor effect compared to atezolizumab/bevacizumab alone.
Experimental Protocols
The following provides a general methodology for assessing cross-resistance and the efficacy of GNS561 in preclinical models, based on the available literature.
Cell Viability and IC50 Determination
-
Cell Culture: Cancer cell lines (e.g., Hep3B, Huh7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a serial dilution of GNS561 or other chemotherapeutic agents for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vivo Tumor Models
-
Animal Models: Immunocompromised mice (for xenografts) or specific rat models (e.g., DEN-induced HCC model) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the animals.
-
Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment groups and receive GNS561 (e.g., 15 mg/kg, oral gavage), other chemotherapeutics (e.g., sorafenib 10 mg/kg), a combination of drugs, or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Mechanisms
GNS561's mechanism of action centers on the disruption of lysosomal function and autophagy, which are critical for cancer cell survival and resistance.
Caption: Mechanism of action of GNS561 in inducing cancer cell death.
Caption: Experimental workflow for cross-resistance studies.
References
- 1. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. GNS561, a New Autophagy Inhibitor Active against Cancer Stem Cells in Hepatocellular Carcinoma and Hepatic Metastasis from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ezurpimtrostat's Safety Profile Against Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Ezurpimtrostat, a first-in-class palmitoyl-protein thioesterase 1 (PPT1) inhibitor, with that of established kinase inhibitors used in the treatment of hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these agents.
Executive Summary
This compound is an oral, small-molecule inhibitor of PPT1, which plays a crucial role in lysosomal function and autophagy.[1] By inhibiting PPT1, this compound induces lysosomal disruption, leading to the inhibition of autophagy and subsequent cancer cell apoptosis.[1] This mechanism of action distinguishes it from traditional kinase inhibitors. The primary safety data for this compound comes from a Phase 1b clinical trial (NCT03316222) in patients with advanced primary and secondary liver cancers.[2][3][4] The most frequently observed adverse events were gastrointestinal in nature and generally of low grade.
This guide benchmarks the safety profile of this compound against multi-kinase inhibitors approved for HCC (Sorafenib, Lenvatinib, Regorafenib, Cabozantinib) and FGFR inhibitors approved for CCA (Pemigatinib, Infigratinib, Futibatinib). The comparative data is summarized from their respective pivotal clinical trials.
Comparative Safety Profile of this compound and Selected Kinase Inhibitors
The following table summarizes the incidence of common and key adverse events (AEs) for this compound and a selection of kinase inhibitors. Data is presented as the percentage of patients experiencing the AE at any grade and at grade 3 or higher.
| Adverse Event | This compound (NCT03316222) | Sorafenib (REFLECT) | Lenvatinib (REFLECT) | Regorafenib (RESORCE) | Cabozantinib (CELESTIAL) | Pemigatinib (FIGHT-202) | Infigratinib (CBGJ398X2204) | Futibatinib (FOENIX-CCA2) |
| All Grades (%) | ||||||||
| Nausea | 50 | 24 | 20 | 27 | 31 | 40 | 38 | 21 |
| Vomiting | 54 | 15 | 16 | 18 | 21 | 27 | 21 | 19 |
| Diarrhea | 42 | 55 | 39 | 67 | 54 | 47 | 24 | 37 |
| Decreased Appetite | - | 32 | 34 | 47 | 36 | 33 | 22 | 25 |
| Fatigue | - | 24 | 30 | 45 | 36 | 42 | 44 | 25 |
| Hypertension | - | 30 | 42 | 23 | 16 | - | - | 14 |
| Palmar-Plantar Erythrodysesthesia | - | 54 | 27 | 51 | 17 | - | 33 | 10 |
| Hyperphosphatemia | - | - | - | - | - | 60 | 73 | 85 |
| Grade ≥3 (%) | ||||||||
| Diarrhea | 8 | 10 | 4 | 3 | 10 | 4 | 1 | 0 |
| Decreased Appetite | - | 5 | 5 | 7 | 6 | 4 | 1 | 2 |
| Fatigue | - | 5 | 9 | 15 | 10 | 7 | 4 | 7 |
| Hypertension | - | 15 | 23 | 15 | 16 | - | - | 7 |
| Palmar-Plantar Erythrodysesthesia | - | 17 | 3 | 13 | 17 | - | 4 | 2 |
| Increased AST | - | 8 | 8 | 7 | 12 | 10 | 10 | 10 |
| Increased ALT | - | 9 | 8 | 6 | 9 | 11 | 11 | 11 |
| Hypophosphatemia | - | - | - | 11 | - | 14 | - | - |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and duration of treatment. Data for this compound is from a Phase 1b study, while data for other agents are from Phase 3 or pivotal Phase 2 trials.
Experimental Protocols for Safety Assessment
The safety and tolerability of this compound and the comparator kinase inhibitors were rigorously assessed in their respective clinical trials. The methodologies employed are standardized to ensure patient safety and to provide robust data for regulatory evaluation.
General Protocol for Safety Monitoring in Oncology Clinical Trials:
A standardized approach is crucial for the systematic collection and reporting of adverse events in clinical trials. Key components of the safety assessment protocol include:
-
Adverse Event (AE) Monitoring and Grading: All adverse events are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized lexicon for defining and grading the severity of AEs on a scale of 1 to 5:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at regular intervals throughout the study (e.g., at the beginning of each treatment cycle).
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at each study visit. For drugs with a known risk of hypertension, such as Lenvatinib, more frequent monitoring (e.g., weekly for the first month) is often implemented.
-
Electrocardiograms (ECGs): ECGs are typically performed at screening and periodically during the trial to monitor for any cardiac abnormalities.
-
Laboratory Assessments: A panel of laboratory tests is conducted at baseline and at regular intervals (e.g., every 2-4 weeks). This typically includes:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Electrolytes, renal function tests (BUN, creatinine), liver function tests (ALT, AST, bilirubin, alkaline phosphatase), and other relevant markers.
-
Urinalysis: To monitor for proteinuria and other abnormalities.
-
-
Dose Modifications: Protocols include specific guidelines for dose interruption, reduction, or discontinuation of the study drug in the event of certain AEs of a specified grade.
Specific Trial Protocols:
-
This compound (NCT03316222): This Phase 1/2a study was designed to evaluate the safety profile and determine the recommended Phase 2 dose. Safety was the primary objective of the dose-escalation phase, with close monitoring for dose-limiting toxicities.
-
Sorafenib and Lenvatinib (REFLECT Trial - NCT01761266): This was a large, randomized Phase 3 trial. The safety and tolerability of both drugs were secondary endpoints, with comprehensive monitoring as described in the general protocol.
-
Regorafenib (RESORCE Trial - NCT01774344): This Phase 3 trial also had safety and tolerability as a key secondary endpoint, with a focus on managing known class-effects of multi-kinase inhibitors.
-
Cabozantinib (CELESTIAL Trial - NCT01908426): Safety was a critical component of this Phase 3 trial, with specific attention to AEs such as hypertension, hand-foot skin reaction, and diarrhea.
-
Pemigatinib (FIGHT-202 Trial - NCT02924376): As a pivotal Phase 2 trial, safety and tolerability were key endpoints, with a focus on AEs associated with FGFR inhibition, such as hyperphosphatemia.
-
Infigratinib (CBGJ398X2204 Trial - NCT02150967): This Phase 2 trial also had safety as a primary focus, leading to its accelerated approval.* Futibatinib (FOENIX-CCA2 Trial - NCT02052778): The safety profile of Futibatinib was a key secondary endpoint in this pivotal Phase 2 study.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for safety assessment in a clinical trial.
Caption: Mechanism of action of this compound.
Caption: General workflow for safety assessment in a clinical trial.
References
- 1. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genosciencepharma.com [genosciencepharma.com]
Ezurpimtrostat: A Comparative Meta-Analysis of Clinical Trial Data
For Immediate Release
This publication provides a comprehensive meta-analysis of the available clinical trial data for Ezurpimtrostat (GNS561), a first-in-class, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with current standard-of-care treatments for hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound's clinical profile.
Executive Summary
This compound is an investigational agent that functions by inhibiting PPT1, a lysosomal enzyme, which leads to the blockage of late-stage autophagy and subsequent cancer cell death.[1] Having received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma, this compound is emerging as a potential new therapeutic option.[2] This guide will delve into the results of its initial clinical evaluation and compare its performance metrics against established therapies.
Comparative Analysis: this compound vs. Standard of Care
The clinical development of this compound has primarily focused on liver cancers. This section compares the preliminary efficacy and safety data from the Phase 1b trial of this compound with the pivotal trial data of current first-line treatments for hepatocellular carcinoma and second-line treatment for cholangiocarcinoma.
Hepatocellular Carcinoma (First-Line Treatment)
The current standard of care for first-line treatment of advanced hepatocellular carcinoma includes combination therapy with atezolizumab and bevacizumab, as well as monotherapies with sorafenib (B1663141) and lenvatinib (B1674733).
Table 1: Comparison of Efficacy in First-Line Hepatocellular Carcinoma
| Treatment Regimen | Pivotal Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound (monotherapy) | NCT03316222 (Phase 1b) | Not Reported | Not Reported | 0% (25% stable disease)[2] |
| Atezolizumab + Bevacizumab | IMbrave150 | 19.2 months[2] | 6.9 months[3] | 30% (RECIST 1.1) |
| Sorafenib | SHARP | 10.7 months | 5.5 months | 2% (RECIST 1.1) |
| Lenvatinib | REFLECT | 13.6 months | 7.3 months (RECIST 1.1) | 19% (RECIST 1.1) |
Cholangiocarcinoma (Second-Line Treatment)
For patients with advanced cholangiocarcinoma who have progressed after first-line gemcitabine-based chemotherapy, the current standard of care is FOLFOX (folinic acid, fluorouracil, and oxaliplatin).
Table 2: Comparison of Efficacy in Second-Line Cholangiocarcinoma
| Treatment Regimen | Pivotal Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound (monotherapy) | NCT03316222 (Phase 1b) | Not Reported | Not Reported | 0% (25% stable disease) |
| FOLFOX | ABC-06 | 6.2 months | 4.0 months | 5% |
Safety and Tolerability
A summary of the key adverse events observed in the respective clinical trials is presented below.
Table 3: Comparison of Key Grade 3/4 Adverse Events
| Adverse Event | This compound (NCT03316222) | Atezolizumab + Bevacizumab (IMbrave150) | Sorafenib (SHARP) | Lenvatinib (REFLECT) | FOLFOX (ABC-06) |
| Diarrhea | Yes | - | Yes | - | - |
| Decreased Appetite | Yes | - | - | - | - |
| Fatigue | Yes | - | Yes | - | 11% |
| Increased ALT/AST | Yes | - | - | - | - |
| Hand-Foot Skin Reaction | - | - | Yes | - | - |
| Neutropenia | - | - | - | - | 12% |
| Infection | - | - | - | - | 10% |
Experimental Protocols
This section provides an overview of the methodologies employed in the key clinical trials cited in this guide.
This compound (NCT03316222)
-
Study Design: A Phase 1/2a, multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced primary and secondary liver cancer.
-
Patient Population: Patients with locally advanced or metastatic hepatocellular carcinoma, intrahepatic cholangiocarcinoma, or metastatic colon or pancreas carcinoma with liver metastases who had failed or were not eligible for standard therapy.
-
Treatment Regimen: this compound was administered orally. The dose-escalation phase explored various dosing schedules, with the recommended Phase 2 dose determined to be 200 mg twice daily (BID).
-
Primary Endpoints: To determine the maximum tolerated dose and the recommended Phase 2 dose of this compound.
-
Secondary Endpoints: Evaluation of safety and tolerability, pharmacokinetics, and preliminary anti-tumor activity.
Atezolizumab + Bevacizumab (IMbrave150)
-
Study Design: A global, multicenter, open-label, randomized Phase 3 trial.
-
Patient Population: Patients with unresectable hepatocellular carcinoma who had not received prior systemic therapy.
-
Treatment Regimen: Patients were randomized 2:1 to receive either atezolizumab (1200 mg intravenously every 3 weeks) plus bevacizumab (15 mg/kg intravenously every 3 weeks) or sorafenib (400 mg orally twice daily).
-
Primary Endpoints: Overall survival and progression-free survival.
Sorafenib (SHARP)
-
Study Design: An international, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Patients with advanced hepatocellular carcinoma who had not received prior systemic therapy.
-
Treatment Regimen: Patients were randomized to receive either sorafenib (400 mg orally twice daily) or placebo.
-
Primary Endpoints: Overall survival and time to symptomatic progression.
Lenvatinib (REFLECT)
-
Study Design: A multinational, randomized, open-label, non-inferiority Phase 3 trial.
-
Patient Population: Patients with unresectable hepatocellular carcinoma.
-
Treatment Regimen: Patients were randomized to receive either lenvatinib or sorafenib.
-
Primary Endpoint: Overall survival (non-inferiority).
FOLFOX (ABC-06)
-
Study Design: A multicenter, open-label, randomized, controlled Phase 3 trial.
-
Patient Population: Patients with locally advanced or metastatic biliary tract cancer who had progressed on first-line cisplatin (B142131) and gemcitabine (B846) chemotherapy.
-
Treatment Regimen: Patients were randomized to receive either FOLFOX plus active symptom control (ASC) or ASC alone. FOLFOX was administered intravenously every 2 weeks for a maximum of 12 cycles.
-
Primary Endpoint: Overall survival.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the clinical trial process, the following diagrams have been generated using the DOT language.
Figure 1: this compound Mechanism of Action
The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting PPT1 within the lysosome, this compound disrupts late-stage autophagy and mTORC1 signaling, ultimately leading to cancer cell death.
Figure 2: this compound Phase 1b Trial Workflow
This workflow diagram outlines the key stages of the NCT03316222 clinical trial for this compound, from patient screening and dose escalation to the evaluation of safety and preliminary efficacy.
Conclusion
The preliminary data from the Phase 1b trial of this compound demonstrate a manageable safety profile and suggest a potential for disease stabilization in heavily pretreated patients with advanced liver cancers. While direct comparisons are challenging due to the early stage of this compound's clinical development, this guide provides a foundational overview for researchers. As this compound advances into later-phase trials, including combination studies, its therapeutic potential will be more clearly defined. Continued monitoring of ongoing and future clinical trials is warranted to fully ascertain the role of this novel PPT1 inhibitor in the treatment landscape of hepatocellular carcinoma and cholangiocarcinoma.
References
- 1. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated efficacy and safety data from IMbrave150: Atezolizumab plus bevacizumab vs. sorafenib for unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of Ezurpimtrostat: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ezurpimtrostat are paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of this compound, alongside essential information on its handling, storage, and mechanism of action to support laboratory personnel.
Immediate Safety and Disposal Plan
The primary route for the disposal of this compound and its contaminated materials is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Adherence to local, state, and federal environmental regulations is mandatory.[1]
Step-by-Step Disposal Protocol
-
Waste Segregation: All this compound-contaminated waste, including unused compound, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be segregated as hazardous chemical waste. Do not mix with other waste streams.
-
Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials and sources of ignition.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Crucially, do not discharge this compound or its solutions into the sewer system. [1]
Laboratory Handling and Experimental Protocols
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is essential to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.
Reconstitution and Storage of this compound
For in-vitro experiments, this compound is typically reconstituted and stored as stock solutions.
-
Reconstitution: this compound hydrochloride is often dissolved in a solvent like DMSO to create a stock solution, for example, at a concentration of 10 mM.[2]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Typical In-Vitro Experimental Workflow
A general workflow for utilizing this compound in a cell-based assay is as follows:
Quantitative Data for Laboratory Use
The following table summarizes key quantitative data for this compound relevant to its use in a research setting.
| Parameter | Value | Source |
| In-Vitro Potency (EC₅₀) | ≈2 µM in hepatocellular carcinoma (HCC) cells | |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | |
| Solubility | Soluble in DMSO | |
| Molecular Weight | 423.00 g/mol |
Mechanism of Action: Signaling Pathway
This compound is a first-in-class, orally bioavailable small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1). Its mechanism of action involves the disruption of lysosomal function, leading to the inhibition of autophagy and subsequent induction of apoptosis in cancer cells.
By understanding and implementing these safety and disposal procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Essential Safety and Logistics for Handling Ezurpimtrostat (GNS561)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Ezurpimtrostat (also known as GNS561), a potent, orally active inhibitor of palmitoyl-protein thioesterase 1 (PPT1) used in cancer and fibrosis research. Given its mechanism of action, which involves the disruption of lysosomal function and inhibition of autophagy, appropriate safety measures are imperative to prevent unintended exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, the following PPE and engineering controls are recommended based on general best practices for handling potent, orally active, antineoplastic compounds.
| Control Type | Recommendation | Purpose |
| Engineering Controls | ||
| Ventilation | Handle in a certified chemical fume hood or a Class II biological safety cabinet. | To minimize inhalation exposure to the powdered form or aerosols. |
| Designated Area | Establish a designated area for handling, weighing, and preparing solutions of this compound. | To contain potential contamination and simplify cleaning procedures. |
| Personal Protective Equipment (PPE) | ||
| Hand Protection | Wear double-layered chemotherapy-rated nitrile gloves. | To prevent skin contact and absorption. Change gloves immediately if contaminated. |
| Eye Protection | Use chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Body Protection | Wear a disposable, solid-front lab coat with tight-fitting cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a ventilated enclosure. | To prevent inhalation of the powdered compound. |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Conduct all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure.
-
To prepare a stock solution, slowly add the solvent to the vial containing the powdered compound to minimize dust generation.
-
This compound is soluble in DMSO.
2. Spillage Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small powder spills, gently cover with absorbent paper to avoid raising dust, then wet with a suitable solvent (e.g., ethanol) before carefully wiping up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
All materials used for cleanup should be disposed of as hazardous waste.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), absorbent pads, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible. |
| Sharps | Needles and syringes used for transferring solutions must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Mechanism of Action: Signaling Pathway
This compound is a lysosomotropic agent that inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] This inhibition disrupts lysosomal function, leading to the inhibition of late-stage autophagy and the induction of apoptosis in cancer cells.[1]
Caption: Mechanism of this compound (GNS561) action in cancer cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
